(2-Aminopyrimidin-5-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-aminopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGQZDIPXLGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616357 | |
| Record name | (2-Aminopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120747-85-5 | |
| Record name | 2-Amino-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminopyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Aminopyrimidin-5-yl)methanol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its synthesis, physical and chemical properties, and potential applications, with a focus on experimental protocols and data presentation.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an amino group and a hydroxymethyl group on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest possibilities for its use as a pharmacophore in the design of enzyme inhibitors or receptor ligands.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a carbonyl group at the 5-position of the 2-aminopyrimidine ring. A common and effective method is the reduction of the corresponding carboxylic acid ester, methyl 2-aminopyrimidine-5-carboxylate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of Methyl 2-aminopyrimidine-5-carboxylate
This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride.
Materials:
-
Methyl 2-aminopyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A dry three-necked flask is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled in an ice bath.
-
Addition of Ester: A solution of methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is an exothermic process and should be performed with caution.
-
Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its precursor is provided below.
| Property | This compound | Methyl 2-aminopyrimidine-5-carboxylate |
| CAS Number | 120747-85-5 | 308348-93-8 |
| Molecular Formula | C₅H₇N₃O | C₆H₇N₃O₂ |
| Molecular Weight | 125.13 g/mol | 153.14 g/mol |
| Physical Form | Solid | Solid |
| Boiling Point | 396.3 °C at 760 mmHg | 344.2 °C at 760 mmHg[1] |
| Storage Conditions | 4°C, protect from light | 4°C, protect from light[1] |
Spectroscopic Data
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
-CH₂OH (methylene protons): A singlet or doublet around 4.4-4.6 ppm.
-
-OH (hydroxyl proton): A broad singlet, chemical shift is concentration and temperature-dependent.
-
-NH₂ (amino protons): A broad singlet around 6.5-7.0 ppm.
-
Pyrimidine ring protons (H4 and H6): Two singlets in the aromatic region, typically between 8.0 and 8.5 ppm.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
-CH₂OH (methylene carbon): Around 60-65 ppm.
-
Pyrimidine ring carbons:
-
C2 (attached to NH₂): ~163 ppm
-
C4 and C6: ~158-160 ppm
-
C5 (attached to CH₂OH): ~120-125 ppm
-
Applications in Drug Development
While specific biological activities for this compound are not extensively documented in the public domain, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor/donor (-CH₂OH) group makes this compound an attractive starting material for the synthesis of compound libraries for screening against various biological targets. For instance, these functional groups can be readily modified to introduce different substituents, allowing for the exploration of structure-activity relationships (SAR).
dot
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via the reduction of methyl 2-aminopyrimidine-5-carboxylate is a feasible and scalable route. The functional groups present in the molecule offer multiple points for chemical modification, making it an ideal scaffold for the generation of diverse compound libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted to explore its full therapeutic potential.
References
Technical Guide: (2-Aminopyrimidin-5-yl)methanol (CAS No. 120747-85-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminopyrimidin-5-yl)methanol is a heterocyclic organic compound belonging to the 2-aminopyrimidine class of molecules. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, as its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a technical overview of this compound, summarizing its chemical properties, synthesis, and known reactivity. While this specific compound is primarily documented as a chemical intermediate, the broader therapeutic potential of the 2-aminopyrimidine class underscores its relevance in drug discovery and development programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. Please note that some of these values are predicted.
| Property | Value | Source |
| CAS Number | 120747-85-5 | N/A |
| Molecular Formula | C₅H₇N₃O | N/A |
| Molecular Weight | 125.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point (Predicted) | 396.3 ± 34.0 °C | N/A |
| Density (Predicted) | 1.360 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 13.36 ± 0.10 | N/A |
| Storage | 2-8°C, protect from light | N/A |
Spectroscopic Data
Limited spectroscopic data is publicly available for this compound. The following has been reported in the context of its synthesis:
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (s, 2H), 6.50 (br s, 2H), 4.99 (t, 1H), 4.26 (d, 2H) |
| GCMS (m/z) | 125.0 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the reduction of 2-amino-5-pyrimidinecarboxaldehyde.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
To a stirred solution of 2-amino-5-pyrimidinecarboxaldehyde (500 mg, 4.06 mmol) in methanol (6 mL), add sodium borohydride (200 mg, 5.28 mmol) in batches at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The Rf value of the product is approximately 0.3.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (100-200 mesh) using a gradient elution from dichloromethane to a 7.5% methanol in dichloromethane solution.
-
Collect the fractions containing the target product and concentrate to yield this compound as a light yellow solid.
Synthesis of 5-(chloromethyl)pyrimidin-2-amine hydrochloride
This compound can be used as a starting material for the synthesis of 5-(chloromethyl)pyrimidin-2-amine.
References
Technical Guide: (2-Aminopyrimidin-5-yl)methanol - Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminopyrimidin-5-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including several approved drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, putative synthesis and purification protocols, and the potential biological significance of this compound, with a particular focus on its relevance to drug development professionals. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and relevant biological pathways to provide a valuable resource for researchers.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 2-Aminopyrimidine (Parent Compound) | (4-Amino-2-methylpyrimidin-5-yl)methanol (Analogue) |
| CAS Number | 120747-85-5[1] | 109-12-6 | 73-67-6 |
| Molecular Formula | C₅H₇N₃O[1] | C₄H₅N₃ | C₆H₉N₃O |
| Molecular Weight | 125.13 g/mol [1] | 95.11 g/mol | 139.16 g/mol [2] |
| Melting Point | Not Reported | 124-127 °C | 198 °C[2] |
| Boiling Point | Not Reported | 158 °C (at 186.0 mbar) | Not Reported |
| Solubility | Not Reported | Soluble in water, acetic acid, alcohol, acetone, and chloroform; slightly soluble in ether and benzene. | Not Reported |
| pKa | Not Reported | Not Reported | Not Reported |
Spectral Data
Detailed spectral analyses for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of related pyrimidine derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-donating and withdrawing nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the pyrimidine ring and the methanol substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the alcohol, C-N stretching, and C=C and C=N stretching of the aromatic ring. For example, in related 2-aminopyrimidine derivatives, N-H asymmetric and symmetric stretching vibrations are observed in the range of 3324-3182 cm⁻¹.[3] Aromatic C-H stretching is typically weak and appears around 2960 cm⁻¹, while N-H in-plane bending is observed near 1648 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water (H₂O) from the methanol group or cleavage of the hydroxymethyl group.[4][5]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature, a plausible and efficient synthesis can be designed based on established methods for similar 5-hydroxymethylpyrimidines.[6]
Synthesis of this compound (Proposed)
A common route to 5-hydroxymethylpyrimidines involves the reduction of the corresponding 5-carboxylate ester.[6]
Workflow for the Proposed Synthesis of this compound
Caption: A proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add a solution of lithium aluminium hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred until a granular precipitate forms.
-
Filtration and Extraction: The solid is removed by filtration and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol)[7] or by column chromatography on silica gel.[8]
Purification Protocols
Recrystallization: This is a standard technique for purifying solid organic compounds.[9][10]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography: For purification of polar aminopyrimidine compounds, both normal-phase and reverse-phase chromatography can be employed.[8][11]
Logical Flow for Selecting a Purification Strategy
Caption: A decision-making workflow for the purification of aminopyrimidine derivatives.
-
Normal-Phase: A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Reverse-Phase HPLC: For highly polar compounds that may not retain well on normal-phase silica, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape, can be effective.[8]
Biological Significance and Drug Development Context
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in several anticancer drugs. A key area of interest for this class of compounds is the inhibition of β-glucuronidase.[12][13][14]
The Role of β-Glucuronidase in Disease and Drug Metabolism
β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates.[13][15] This process, known as deglucuronidation, plays a critical role in several physiological and pathological processes.
-
Drug Metabolism and Toxicity: In the liver, many drugs are detoxified by conjugation with glucuronic acid, which makes them more water-soluble and easily excretable. However, β-glucuronidase produced by gut microbiota can reverse this process in the gastrointestinal tract, reactivating the drug. This can lead to localized toxicity, as seen with the anticancer drug irinotecan (CPT-11).[12][14][16]
-
Carcinogenesis: Elevated levels of β-glucuronidase are found in some cancerous tissues.[17] The enzyme can reactivate glucuronidated pro-carcinogens in the gut, contributing to the risk of colon cancer.[13][14] It has also been implicated in estrogen-driven cancers like breast and ovarian cancer by deconjugating estrogen glucuronides, leading to their reabsorption and circulation.[13]
β-Glucuronidase as a Therapeutic Target
Inhibition of gut microbial β-glucuronidase is a promising strategy to mitigate the side effects of certain chemotherapies and potentially reduce the risk of some cancers.[12][14] Small molecule inhibitors can selectively target bacterial β-glucuronidase without affecting the human ortholog, which is important for normal physiology.[12]
Signaling Pathway: β-Glucuronidase-Mediated Drug Reactivation and Inhibition
Caption: The role of β-glucuronidase in drug reactivation and the potential therapeutic intervention.
While this compound has not been specifically evaluated as a β-glucuronidase inhibitor in the reviewed literature, its structural similarity to other known inhibitors suggests it is a candidate worthy of investigation for this therapeutic target.
Conclusion
This compound is a chemical entity with significant potential for further research and development. While comprehensive data on its specific physical and chemical properties are yet to be published, this guide provides a framework for its synthesis and purification based on established chemical principles for related compounds. The established role of the 2-aminopyrimidine scaffold in biologically active molecules, particularly as inhibitors of β-glucuronidase, positions this compound as a compound of interest for researchers in oncology and drug metabolism. Further studies are warranted to fully characterize this molecule and explore its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. pnas.org [pnas.org]
- 17. A minimal toxicity approach to cancer therapy: possible role of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2-Aminopyrimidin-5-yl)methanol: Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound, with the CAS number 120747-85-5, is a substituted pyrimidine featuring an amino group at the 2-position and a hydroxymethyl group at the 5-position.[1] Its chemical structure is presented below:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120747-85-5 | [1] |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 396.3 ± 34.0 °C (Predicted) | [3] |
| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.36 ± 0.10 (Predicted) | [3] |
| Storage | 2-8°C, protect from light | [1][3] |
Synthesis
A common and effective method for the synthesis of this compound is the reduction of 2-amino-5-pyrimidinecarboxaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-Amino-5-pyrimidinecarboxaldehyde
This protocol is based on established reduction methods for aromatic aldehydes.
Materials:
-
2-Amino-5-pyrimidinecarboxaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Silica gel (100-200 mesh)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-pyrimidinecarboxaldehyde (e.g., 500 mg, 4.06 mmol) in methanol (6 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 200 mg, 5.28 mmol) to the solution in small portions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[3]
-
Monitor the reaction progress by TLC, using a mobile phase of 5% methanol in dichloromethane. The product should have an Rf value of approximately 0.3.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting residue is then purified by column chromatography on silica gel.
-
Elute the column with a gradient of dichloromethane to 7.5% methanol in dichloromethane.[3]
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a light yellow solid. A yield of approximately 67% can be expected.[3]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (s, 2H, pyrimidine-H), 6.50 (br s, 2H, -NH₂), 4.99 (t, 1H, -OH), 4.26 (d, 2H, -CH₂-)[3] |
| GC-MS | m/z: 125.0 [M]⁺[3] |
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including:
-
Antimicrobial Properties: The 2-aminopyrimidine core is present in numerous compounds with antibacterial and antifungal activities.[3]
-
Anticancer Activity: Several approved anticancer drugs, such as Imatinib and Palbociclib, feature the 2-aminopyrimidine moiety, often targeting protein kinases.
-
Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases.
The presence of the hydroxymethyl group on this compound provides a valuable handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in various biological assays.
Caption: Potential research applications of this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via the reduction of the corresponding aldehyde. While detailed characterization data is partially available, further spectroscopic analysis is recommended. The established biological significance of the 2-aminopyrimidine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents.
References
The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive pharmacophore for designing ligands that target a wide array of biological macromolecules. This technical guide provides an in-depth overview of the significant biological activities of 2-aminopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
2-Aminopyrimidine derivatives have demonstrated considerable potential as anticancer agents, primarily through their action as kinase inhibitors. By targeting kinases involved in cancer cell proliferation, survival, and signaling, these compounds offer a promising avenue for the development of targeted cancer therapies.
Kinase Inhibition
A significant number of 2-aminopyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several 2-aminopyrimidine derivatives have been developed as FLT3 inhibitors. For instance, some derivatives have shown potent inhibitory activities against both wild-type FLT3 and its mutated forms.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is also implicated in cancer. Some 2-aminopyrimidine derivatives have been designed as dual inhibitors of both CDKs and HDACs, a strategy that can lead to synergistic anticancer effects.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-aminopyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HCT116 (Colon) | 89.24 | [1] |
| Derivative B | MCF7 (Breast) | 89.37 | [1] |
| Derivative C | A2780 (Ovarian) | 0.76 - 2.82 | [2] |
| Derivative D | MV4-11 (AML) | 0.83 | |
| Derivative E | MOLM-13 (AML) | 10.55 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
2-aminopyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminopyrimidine derivatives have shown promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective drugs.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 2-aminopyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 16.26 | [3] |
| Derivative G | Bacillus subtilis | 17.34 | [3] |
| Derivative H | Escherichia coli | 17.34 | [3] |
| Derivative I | Aspergillus niger | 17.34 | [3] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strain of interest
-
Sterile cotton swabs
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Paper disks impregnated with known concentrations of 2-aminopyrimidine derivatives
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with the 2-aminopyrimidine derivatives onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 2-Aminopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminopyrimidine derivatives, expressed as IC50 values for the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | Target | IC50 (µM) | Reference |
| Derivative J | COX-2 | 0.04 | [4] |
| Derivative K | COX-2 | 0.62 | [4] |
| Derivative L | COX-2 | 0.25 | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
2-aminopyrimidine derivatives
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or calipers for measuring paw volume
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug, and test groups for different doses of the 2-aminopyrimidine derivative).
-
Compound Administration: Administer the 2-aminopyrimidine derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection, a set time before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the vehicle control group at each time point.
Conclusion
The 2-aminopyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the versatility of this chemical moiety. This technical guide provides a foundational understanding of these activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper comprehension of the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs based on the 2-aminopyrimidine core.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Ascendancy of 2-Aminopyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth exploration of novel 2-aminopyrimidine-based derivatives, focusing on their synthesis, diverse biological applications, and the crucial structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource, amalgamating key data and methodologies to aid in the ongoing development of next-generation therapeutics.
The Broad Therapeutic Spectrum of 2-Aminopyrimidine Derivatives
Derivatives of 2-aminopyrimidine have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[1][2][3] Their success is partly attributed to the core structure's ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, which enhances their binding affinity to a wide array of biological targets.[3] Marketed drugs containing the 2-aminopyrimidine moiety, such as imatinib, palbociclib, and ribociclib, underscore the clinical significance of this chemical class.[2][4]
The biological activities of these derivatives are extensive, encompassing:
-
Anticancer: Many 2-aminopyrimidine derivatives function as potent kinase inhibitors, targeting enzymes like FLT3, JAK2, CDK, and HDAC that are crucial for cancer cell proliferation and survival.[5][6][7][8][9]
-
Antimicrobial: This class of compounds has shown significant efficacy against a broad spectrum of microbial pathogens, offering a promising avenue in the fight against antimicrobial resistance.[1][3][10]
-
Enzyme Inhibition: Beyond kinases, these derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in conditions like colon cancer and renal diseases.[4][11]
-
Anti-inflammatory and Antinociceptive: Certain derivatives have been developed as antagonists for the histamine H4 receptor, demonstrating potential in treating inflammatory conditions and pain.[12]
-
Antiplatelet Aggregation: Novel 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[13]
-
Biofilm Modulation: Some derivatives have the ability to modulate bacterial biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[14]
Synthesis Strategies for 2-Aminopyrimidine Derivatives
A variety of synthetic routes have been developed to access diverse 2-aminopyrimidine derivatives. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.
Condensation Reactions
A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1][15] This approach allows for the direct synthesis of 5- and 6-substituted 2-aminopyrimidines.
Nucleophilic Substitution
Another widely employed strategy is the nucleophilic substitution on a pre-functionalized pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine.[2][4][11] This method is particularly useful for introducing various amine substituents at the 4- and 6-positions.
Quantitative Data Summary
The following tables summarize the biological activities of representative 2-aminopyrimidine derivatives from various studies, providing a comparative overview of their potency.
Table 1: β-Glucuronidase Inhibitory Activity [4]
| Compound | Substitution | IC50 (µM) |
| 24 | 4-(hexyloxy)aniline | 2.8 ± 0.10 |
| 8 | 4-methoxyaniline | 72.0 ± 6.20 |
| 9 | 4-ethoxyaniline | 126.43 ± 6.16 |
| 23 | 4-butylaniline | 126.43 ± 6.16 |
| 22 | 4-ethylaniline | 300.25 ± 12.5 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Table 2: Kinase Inhibitory Activity [5][6]
| Compound | Target Kinase(s) | IC50 (nM) |
| 30 | FLT3 | 1.5 |
| 36 | FLT3 | 7.2 |
| 8e | CDK9 / HDAC1 | 88.4 / 168.9 |
| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 |
Table 3: Biofilm Modulation Activity [14]
| Compound | Bacterial Strain | Biofilm Inhibition (%) at 200 µM | IC50 (µM) |
| 10 | MRSA | 80.1 | 84 |
| MSSA | 83.9 | 128 | |
| P. aeruginosa | 52.5 | 200 | |
| 15 | MRSA | 85.5 | 72 |
| MSSA | Marginal | 344 |
Table 4: Antiplatelet Aggregation Activity [13]
| Compound | Inducer | IC50 (µM) |
| Ia | Arachidonic Acid | 36.75 |
| Ib | Arachidonic Acid | 72.4 |
| IB | Arachidonic Acid | 62.5 |
| II16 | Arachidonic Acid | 80 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution[4][11]
A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80–90 °C. The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane and ethyl acetate solvent system. Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is filtered and crystallized from ethanol. If a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.
In Vitro β-Glucuronidase Inhibition Assay[4]
The β-glucuronidase inhibitory activity is determined spectrophotometrically. The assay mixture contains 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 5 µL of β-glucuronidase enzyme solution. The mixture is incubated at 37 °C for 30 minutes. The reaction is initiated by adding 5 µL of the substrate (p-nitrophenyl-β-D-glucuronide). The absorbance is measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone is used as the standard inhibitor. The percentage inhibition is calculated, and the IC50 values are determined using statistical software.
Kinase Inhibition Assay (General Principle)[5][8]
The inhibitory activity of the compounds against specific kinases is typically evaluated using in vitro kinase assays. These assays often employ methods like Homogeneous Time-Resolved Fluorescence (HTRF) or mobility shift assays. The general principle involves incubating the kinase, a specific substrate (often a peptide), ATP, and the test compound. The extent of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.
Biofilm Formation Inhibition Assay[14]
Bacterial strains are grown overnight in appropriate media. The cultures are then diluted and added to the wells of a microtiter plate containing various concentrations of the test compounds. The plates are incubated to allow for biofilm formation. After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of biofilm. The percentage of biofilm inhibition is calculated relative to a control without any compound, and IC50 values are determined.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key concepts in the discovery and mechanism of action of 2-aminopyrimidine derivatives.
General Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism by which 2-aminopyrimidine-based kinase inhibitors block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways involved in cell proliferation and survival.
Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.
Drug Discovery Workflow for Novel 2-Aminopyrimidine Derivatives
This diagram outlines a typical workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.
Caption: A typical drug discovery workflow for 2-aminopyrimidine derivatives.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The diverse biological activities and established synthetic accessibility of these compounds ensure their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel biological targets for this versatile scaffold holds the promise of addressing unmet medical needs across a wide spectrum of diseases. The ongoing efforts in this field are poised to deliver the next generation of innovative medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Overview of (2-Aminopyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a technical overview of the spectroscopic characteristics and a representative synthetic route for this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a reference for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 120747-85-5
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.13 g/mol
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound. This data is intended for reference and should be confirmed with experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 | s | 2H | Pyrimidine C4-H, C6-H |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.2 | t | 1H | -OH |
| ~4.4 | d | 2H | -CH₂OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~163 | C2 |
| ~158 | C4, C6 |
| ~120 | C5 |
| ~60 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Strong, Broad | O-H Stretch | Alcohol |
| 3350-3150 | Medium | N-H Stretch | Primary Amine |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1650-1550 | Strong | C=N, C=C Stretch | Pyrimidine Ring |
| 1640-1560 | Medium | N-H Bend | Primary Amine |
| 1400-1200 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 125 | [M]⁺ (Molecular Ion) |
| 108 | [M-OH]⁺ |
| 96 | [M-CH₂OH]⁺ |
| 79 | Fragmentation of pyrimidine ring |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate ester. A representative procedure using the reduction of an ester is detailed below.
Scheme 1: Synthesis of this compound
Procedure:
-
Reaction Setup: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Extraction and Drying: Combine the organic filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with a relaxation delay of 2-5 seconds, depending on the sample concentration.
-
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty spectrometer or the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Biological Context and Significance
The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and receptor ligands.
This compound, with its primary amino and hydroxyl functional groups, serves as a versatile building block for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the identification of novel therapeutic agents.
Conclusion
This technical guide provides a foundational set of spectroscopic and synthetic data for this compound. While the spectroscopic data presented is largely predictive, it offers a valuable starting point for the characterization of this compound. The outlined synthetic and analytical protocols are based on established methodologies and can be adapted by researchers in the field. The biological significance of the 2-aminopyrimidine core underscores the potential of this compound as a key intermediate in drug discovery programs. Experimental verification of the data provided herein is strongly recommended.
Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Aminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the physicochemical properties of these compounds, particularly their solubility and stability, is paramount for successful drug discovery and development. Poor aqueous solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products. This in-depth technical guide provides a comprehensive overview of the solubility and stability of aminopyrimidine compounds, offering valuable data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Solubility of Aminopyrimidine Compounds
The solubility of aminopyrimidine derivatives is a critical determinant of their biological activity and therapeutic potential. It is influenced by a multitude of factors including the physicochemical properties of the compound itself, the nature of the solvent, pH, and temperature.[1]
General Solubility Characteristics
Generally, aminopyrimidines exhibit moderate solubility in water, a property attributed to the hydrogen bonding capacity of the amino group.[2] Their solubility is significantly better in polar organic solvents like methanol and ethanol.[2] Conversely, they are poorly soluble in non-polar organic solvents.[2] The position and nature of substituents on the pyrimidine ring can dramatically alter these characteristics. For instance, the introduction of polar functional groups tends to enhance aqueous solubility, whereas non-polar moieties decrease it.[3]
Quantitative Solubility Data
The following tables summarize the reported solubility of 2-aminopyrimidine and other derivatives in various solvents at different temperatures. This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.
Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at Different Temperatures
| Solvent | 272.65 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.35 K |
| Cyclopentanone | - | 0.201 | 0.222 | 0.245 | 0.271 | 0.299 | 0.330 | 0.364 | 0.402 | 0.444 | 0.490 |
| Cyclohexanone | - | 0.178 | 0.197 | 0.218 | 0.241 | 0.266 | 0.294 | 0.325 | 0.359 | 0.396 | 0.437 |
| Ethyl formate | - | 0.119 | 0.133 | 0.148 | 0.165 | 0.184 | 0.204 | 0.227 | 0.251 | 0.278 | 0.307 |
| Methanol | 0.089 | 0.099 | 0.110 | 0.122 | 0.135 | 0.150 | 0.166 | 0.184 | 0.203 | 0.224 | 0.247 |
| Ethyl acetate | - | 0.083 | 0.093 | 0.104 | 0.116 | 0.130 | 0.145 | 0.161 | 0.179 | 0.199 | 0.220 |
| Butanone | - | 0.076 | 0.086 | 0.096 | 0.108 | 0.121 | 0.135 | 0.151 | 0.168 | 0.186 | 0.207 |
| Methyl acetate | - | 0.074 | 0.083 | 0.093 | 0.104 | 0.116 | 0.130 | 0.145 | 0.161 | 0.179 | 0.199 |
| Acetone | - | 0.071 | 0.080 | 0.090 | 0.101 | 0.113 | 0.126 | 0.141 | 0.157 | 0.174 | 0.193 |
| n-Propanol | 0.059 | 0.066 | 0.074 | 0.083 | 0.093 | 0.104 | 0.116 | 0.129 | 0.144 | 0.160 | 0.178 |
| Ethanol | 0.057 | 0.064 | 0.072 | 0.081 | 0.091 | 0.102 | 0.114 | 0.127 | 0.141 | 0.157 | 0.174 |
| 2-Pentanone | - | 0.051 | 0.058 | 0.065 | 0.073 | 0.082 | 0.092 | 0.103 | 0.115 | 0.128 | 0.142 |
| n-Butanol | 0.043 | 0.049 | 0.055 | 0.062 | 0.070 | 0.079 | 0.088 | 0.099 | 0.110 | 0.123 | 0.137 |
| Isobutanol | 0.038 | 0.043 | 0.049 | 0.055 | 0.062 | 0.070 | 0.079 | 0.088 | 0.099 | 0.110 | 0.123 |
| Isopropanol | 0.037 | 0.042 | 0.048 | 0.054 | 0.061 | 0.069 | 0.077 | 0.087 | 0.097 | 0.108 | 0.121 |
| Isopentanol | 0.031 | 0.035 | 0.040 | 0.045 | 0.051 | 0.058 | 0.065 | 0.073 | 0.082 | 0.092 | 0.103 |
| n-Pentanol | 0.030 | 0.034 | 0.039 | 0.044 | 0.050 | 0.056 | 0.063 | 0.071 | 0.080 | 0.089 | 0.100 |
| Acetonitrile | - | 0.021 | 0.024 | 0.027 | 0.031 | 0.035 | 0.039 | 0.044 | 0.049 | 0.055 | 0.062 |
Data extracted from a study by a research group and presented as mole fraction solubility.
Table 2: Mass Fraction Solubility of Substituted Pyrimidine Derivatives in Methanol at Different Temperatures
| Compound (R-group) | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| 4-OH, 3-OCH3 C6H4 | 0.0251 | 0.0289 | 0.0333 | 0.0383 | 0.0441 |
| 4-OCH3 C6H4 | 0.0098 | 0.0114 | 0.0132 | 0.0153 | 0.0177 |
| 4-OH C6H4 | 0.0189 | 0.0218 | 0.0251 | 0.0289 | 0.0333 |
| 4-Cl C6H4 | 0.0055 | 0.0064 | 0.0075 | 0.0087 | 0.0101 |
| 3-Cl C6H4 | 0.0125 | 0.0145 | 0.0168 | 0.0194 | 0.0225 |
| 4-F C6H4 | 0.0109 | 0.0126 | 0.0146 | 0.0169 | 0.0196 |
| 3-NO2 C6H4 | 0.0087 | 0.0101 | 0.0117 | 0.0135 | 0.0156 |
| C6H5 | 0.0142 | 0.0164 | 0.0190 | 0.0219 | 0.0254 |
| C4H3O (Furan) | 0.0383 | 0.0441 | 0.0510 | 0.0589 | 0.0681 |
| -CH=CH, C6H5 | 0.0289 | 0.0333 | 0.0385 | 0.0445 | 0.0515 |
Data is presented as mass fraction solubility. The general structure of the pyrimidine derivatives is provided in the cited source.[4]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5]
Materials:
-
Test aminopyrimidine compound
-
Selected solvent (e.g., purified water, buffer of specific pH, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid aminopyrimidine compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[8]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved aminopyrimidine compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.
Stability of Aminopyrimidine Compounds
The chemical stability of aminopyrimidine compounds is a critical parameter that influences their shelf-life, formulation, and safety profile. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[9] This information is essential for developing stability-indicating analytical methods.
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C, for up to 7 days.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C, for up to 7 days.[9] |
| Oxidation | 3% to 30% H2O2, room temperature, for up to 7 days.[9] |
| Thermal Degradation | Dry heat at 40-80°C.[10] |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10] |
One study on the hydrolytic deamination of 2- and 4-aminopyrimidines in alkaline solutions found that the rate of deamination is first-order with respect to both the amine and hydroxide concentrations in dilute alkali.[11] Another study on imatinib, which contains a pyrimidine moiety, identified specific degradation products under acidic, alkaline, and oxidative stress conditions using HPLC, NMR, and MS techniques.[12]
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13]
Materials:
-
Aminopyrimidine compound
-
Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)
-
HPLC system with a suitable detector (e.g., photodiode array detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers and pH adjusting reagents
Procedure:
-
Method Development:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a generic gradient of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[14]
-
Wavelength Selection: Use a photodiode array detector to determine the optimal wavelength for detecting the parent compound and any degradation products.
-
Gradient Optimization: Adjust the gradient profile (slope and duration) to achieve baseline separation of the parent peak from all degradation product peaks.
-
pH Optimization: Evaluate the effect of mobile phase pH on the retention and resolution of the analytes, especially for ionizable aminopyrimidine compounds.
-
-
Forced Degradation Sample Analysis:
-
Inject the stressed samples into the developed HPLC system.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent drug from its degradation products, process impurities, and placebo components. This is achieved by spiking the drug substance with known impurities and analyzing the forced degradation samples.[15]
-
Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[15]
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the drug substance and its impurities.[15]
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[16]
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[15]
-
Signaling Pathways and Experimental Workflows
Aminopyrimidine derivatives are known to interact with various signaling pathways, making them attractive candidates for targeted therapies.
Wnt Signaling Pathway Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in several cancers.[17] Certain 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[17] These inhibitors are thought to act downstream of the destruction complex, which includes GSK3β, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of TCF/LEF target gene expression.[18][19]
Caption: Simplified Wnt Signaling Pathway and the inhibitory action of aminopyrimidine compounds.
Kinase Inhibition
The aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors due to its ability to mimic the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of kinases.[20] This has led to the development of numerous aminopyrimidine-based drugs targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[20][21][22]
Caption: General mechanism of kinase inhibition by aminopyrimidine compounds via ATP competition.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for determining the solubility and stability of aminopyrimidine compounds.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: General workflow for forced degradation studies and stability-indicating method development.
Conclusion
A thorough understanding of the solubility and stability of aminopyrimidine compounds is indispensable for their successful development as therapeutic agents. This guide has provided a compilation of quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visualizations of key signaling pathways and experimental workflows. By leveraging this information, researchers and drug development professionals can make more informed decisions in lead optimization, formulation development, and ultimately, the advancement of novel aminopyrimidine-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scispace.com [scispace.com]
- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 11. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Pyrimidine-Based Drugs: A Technical Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As fundamental components of nucleic acids, pyrimidines play a crucial role in numerous biological processes, making them an attractive target for drug development.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of pyrimidine-based drugs, with a focus on their use in oncology and virology. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[2][3][4] Marketed drugs such as 5-fluorouracil, zidovudine, and imatinib highlight the clinical success of pyrimidine-based therapeutics.[5] This guide will delve into the mechanisms of action, synthesis, and biological evaluation of these important compounds.
I. Pyrimidine-Based Drugs in Cancer Therapy
Pyrimidine analogs are a major class of antineoplastic agents that function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6][7] They can be broadly categorized into fluoropyrimidines, deoxycytidine analogues, and inhibitors of key signaling pathways.
Mechanism of Action
The primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.[5] By blocking TS, these drugs deplete the intracellular pool of thymidine triphosphate (dTTP), leading to the misincorporation of uracil into DNA, which triggers DNA damage and apoptosis.[8]
Another key mechanism is the direct incorporation of pyrimidine analogs into DNA and RNA, leading to chain termination and dysfunction.[6][8] Furthermore, many newer pyrimidine derivatives are designed to inhibit specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[3][9][10]
Key Signaling Pathways
Several signaling pathways are implicated in the anticancer effects of pyrimidine-based drugs. The inhibition of these pathways can lead to cell cycle arrest and apoptosis.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[3] Many pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, which are prevalent in various cancers, particularly non-small cell lung cancer.[9][11]
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[4] Pyrimidine derivatives can inhibit key components of this pathway, leading to the suppression of tumor growth.[12]
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to (2-Aminopyrimidin-5-yl)methanol: Safety, Handling, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and potential biological relevance of (2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines specific information for this compound with established knowledge of the broader class of 2-aminopyrimidines to offer a thorough resource.
Chemical and Physical Properties
This compound is a solid organic compound belonging to the aminopyrimidine family. Aminopyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 120747-85-5 | [6][7] |
| Molecular Formula | C₅H₇N₃O | [6][7] |
| Molecular Weight | 125.13 g/mol | [6] |
| Physical Form | Solid | |
| Boiling Point | 396.3 °C at 760 mmHg | |
| Storage Temperature | 2-8°C, protect from light, keep sealed in a dry, dark place. | [6] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[8]
GHS Hazard Classification
The GHS classification for aminopyrimidines, including this compound, indicates potential health risks.[9][10]
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2A |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
When handling this compound, the following procedures should be followed:
-
Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
Storage
Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]
Experimental Protocols
Proposed Synthesis: Reduction of 2-Aminopyrimidine-5-carbaldehyde
A common method for the synthesis of aminopyrimidinyl methanols is the reduction of the corresponding aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. 120747-85-5|2-Aminopyrimidine-5-methanol|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. media.laballey.com [media.laballey.com]
- 12. uwm.edu [uwm.edu]
- 13. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (2-Aminopyrimidin-5-yl)methanol from Acyclic Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-aminopyrimidin-5-yl)methanol, a valuable building block in medicinal chemistry, from acyclic starting materials. The synthesis is presented as a multi-step process that is adaptable for laboratory-scale production. The protocol includes a classical approach for the construction of the 2-aminopyrimidine core, followed by functional group manipulation to yield the target compound. This application note is intended to guide researchers in the efficient synthesis and characterization of this compound.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the aminopyrimidine scaffold, a privileged structure in drug discovery, coupled with a reactive hydroxymethyl group, makes it a versatile precursor for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route starting from acyclic precursors, focusing on the formation of the pyrimidine ring and subsequent functionalization.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process from a suitable acyclic precursor. The general strategy involves:
-
Formation of the 2-aminopyrimidine ring: This is accomplished by the condensation of a β-dicarbonyl compound or its synthetic equivalent with guanidine.
-
Introduction and reduction of the C5 functional group: This involves the formylation of a 2-aminopyrimidine intermediate to yield 2-aminopyrimidine-5-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol.
Experimental Protocols
Step 1: Synthesis of 2-Aminopyrimidine
This step describes the synthesis of the core 2-aminopyrimidine ring from acyclic starting materials. One common method involves the reaction of malondialdehyde or a protected equivalent with guanidine.
Materials:
-
Malondialdehyde tetraethyl acetal
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in ethanol)
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.
-
Add malondialdehyde tetraethyl acetal dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminopyrimidine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Aminopyrimidine-5-carbaldehyde
This step involves the formylation of 2-aminopyrimidine at the C5 position. The Vilsmeier-Haack reaction is a standard method for this transformation.
Materials:
-
2-Aminopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-aminopyrimidine in DCM dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-aminopyrimidine-5-carbaldehyde[1][2][3].
Step 3: Synthesis of this compound
The final step is the reduction of the aldehyde functional group to a primary alcohol.
Materials:
-
2-Aminopyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminopyrimidine-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Aminopyrimidine | Malondialdehyde tetraethyl acetal, Guanidine HCl | NaOEt, EtOH | 60-70 | >95 |
| 2 | 2-Aminopyrimidine-5-carbaldehyde | 2-Aminopyrimidine | POCl₃, DMF | 50-60 | >98 |
| 3 | This compound | 2-Aminopyrimidine-5-carbaldehyde | NaBH₄, MeOH | 85-95 | >98 |
Note: Yields and purity are approximate and may vary depending on reaction conditions and purification methods.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
The Versatility of (2-Aminopyrimidin-5-yl)methanol: A Key Building Block for Kinase Inhibitors
(2-Aminopyrimidin-5-yl)methanol has emerged as a crucial scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its inherent structural features, including the 2-aminopyrimidine core, provide a versatile platform for synthesizing a diverse range of compounds that target various kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this valuable chemical building block.
Application Notes
The 2-aminopyrimidine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The hydroxymethyl group at the 5-position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have been successfully employed in the synthesis of inhibitors for several important kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2][3][4][5][6] 2-aminopyrimidine-based compounds have shown significant inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3][5][6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[7] Novel quinazoline derivatives incorporating the 2-aminopyrimidine scaffold have demonstrated potent PI3Kα inhibitory activity.[7]
-
Aurora Kinases: These serine/threonine kinases play essential roles in mitosis. A novel class of 2-aminopyrimidine derivatives has been developed as Aurora A kinase inhibitors.
-
Other Kinases: The versatility of the 2-aminopyrimidine scaffold has also led to the discovery of inhibitors for other kinases such as RET and as dual CDK/HDAC inhibitors.[6][8]
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis of kinase inhibitors starting from this compound or its precursors. Researchers should adapt these methods to their specific target molecules and reaction scales.
Protocol 1: General Synthesis of N-Aryl-2-aminopyrimidine Derivatives
This protocol outlines a common method for synthesizing N-aryl-2-aminopyrimidine derivatives, a key step in the creation of many CDK inhibitors.
Workflow for N-Aryl-2-aminopyrimidine Synthesis
References
- 1. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork: Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors [storkapp.me]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Aminopyrimidin-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminopyrimidin-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold in the design and synthesis of targeted therapeutic agents. The 2-aminopyrimidine core is a well-established pharmacophore, recognized for its ability to mimic the purine structure of ATP and interact with the hinge region of various protein kinases. The addition of a hydroxymethyl group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, exemplified by the JAK2 inhibitor, Fedratinib.
Key Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors due to its hydrogen bonding capabilities with the kinase hinge region. The hydroxymethyl group of this compound can be readily functionalized to introduce various side chains that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
A notable example of a drug derived from a 2-aminopyrimidine scaffold is Fedratinib (Inrebic®), a selective inhibitor of Janus kinase 2 (JAK2).[1] Fedratinib is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by the overactivation of the JAK-STAT signaling pathway.[1][2] The core structure of Fedratinib highlights the importance of the 2-aminopyrimidine moiety in achieving potent JAK2 inhibition.
Quantitative Data: Kinase Inhibitory Activity of Fedratinib
The following table summarizes the in vitro inhibitory activity of Fedratinib against various kinases, demonstrating its selectivity for JAK2.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | ~3 | [3] |
| JAK2 (V617F mutant) | 3 | [1] |
| JAK1 | ~105 | [3] |
| JAK3 | >1000 | [3] |
| Tyk2 | ~135 | [3] |
| FLT3 | 15 | [3] |
| RET | 48 | [3] |
| BRD4 | ~130 | [3] |
Signaling Pathway: JAK-STAT Inhibition by Fedratinib
Fedratinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK2. This inhibition disrupts the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is constitutively activated in myeloproliferative neoplasms. The following diagram illustrates the mechanism of action.
Caption: Fedratinib inhibits JAK2 autophosphorylation, blocking the downstream STAT signaling cascade.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 2-aminopyrimidine.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
-
Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise while stirring.
-
Allow the reaction to stir at room temperature overnight, protected from light.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the solid product.
-
Dry the product under vacuum to yield 2-amino-5-bromopyrimidine.
-
Step 2: Synthesis of this compound
-
Materials: 2-amino-5-bromopyrimidine, n-Butyllithium (n-BuLi), Paraformaldehyde, Tetrahydrofuran (THF), Diethyl ether, Saturated ammonium chloride solution.
-
Procedure:
-
Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add paraformaldehyde (1.5 eq) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: General Procedure for Synthesis of Fedratinib Analogues
This protocol outlines a general synthetic route to Fedratinib-like molecules, utilizing this compound as a precursor, which would first be converted to a suitable intermediate like 2-amino-5-formylpyrimidine or a protected version thereof.
Caption: Synthetic workflow for Fedratinib analogues from this compound.
Protocol 3: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against the JAK2 enzyme.
-
Materials: Recombinant human JAK2 enzyme, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Kinase assay buffer, Test compound (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega) or similar, 384-well white assay plates, Plate reader capable of measuring luminescence.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing JAK2 enzyme and the substrate peptide in kinase assay buffer.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cellular Proliferation Assay
This protocol is used to assess the effect of a test compound on the proliferation of a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).
-
Materials: HEL 92.1.7 cell line, Cell culture medium (e.g., RPMI-1640 with 10% FBS), Test compound (dissolved in DMSO), 96-well clear-bottom cell culture plates, Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega), Plate reader capable of measuring luminescence.
-
Procedure:
-
Seed HEL 92.1.7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the cells for 72 hours.
-
Determine cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor derived from this compound.
Caption: A typical drug discovery workflow for developing kinase inhibitors.
References
Synthesis of 2-Aminopyrimidine Schiff Bases: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminopyrimidine Schiff bases are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] These compounds are formed through the condensation reaction of a primary amine, 2-aminopyrimidine or its derivatives, with an aldehyde or ketone.[2] The resulting imine or azomethine group (-C=N-) is a key pharmacophore that contributes to a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] This protocol provides a detailed methodology for the synthesis and characterization of 2-aminopyrimidine Schiff bases, along with relevant data for their potential applications in drug discovery.
Data Presentation
Reaction Yields: Conventional vs. Microwave Synthesis
The synthesis of 2-aminopyrimidine Schiff bases can be achieved through conventional heating or microwave irradiation. Microwave-assisted synthesis often results in shorter reaction times and higher yields.
| Compound | Aldehyde Reactant | Conventional Method Yield (%) | Microwave Method Yield (%) |
| 1 | 2-chlorobenzaldehyde | 75 | 88 |
| 2 | 3-hydroxybenzaldehyde | 72 | 85 |
| 3 | 4-hydroxybenzaldehyde | 78 | 90 |
| 4 | 2,5-dimethoxybenzaldehyde | 70 | 82 |
| 5 | 4-(dimethylamino)benzaldehyde | 80 | 92 |
Physical and Spectroscopic Data of a Representative Compound
Compound Name: (E)-N-(4-hydroxybenzylidene)pyrimidin-2-amine
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O |
| Melting Point | 140-141 °C |
| Color | Reddish-brown solid |
| IR (KBr, cm⁻¹) | |
| -OH stretching | 3219 |
| -C=N stretching | 1685 |
| -C-O stretching | 1232 |
| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | |
| -CH=N (singlet) | 8.27 |
| Aromatic protons (multiplet) | 6.61-7.30 |
| -OH (singlet) | 10.33 |
| ¹³C NMR (500 MHz, DMSO-d₆, δ ppm) | |
| -CH=N | 163.51 |
| Aromatic carbons | 113.26, 114.62, 116.92, 121.08, 129.18, 137.63, 157.95, 158.03, 161.14 |
Antimicrobial Activity
The synthesized Schiff bases often exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| Schiff Base Derivative | 12.5[4] | >100 | 12.5[4] |
| Metal Complex of Schiff Base | 20-40[5] | 40-80[5] | 20-40[5] |
Experimental Protocols
General Synthesis of 2-Aminopyrimidine Schiff Bases
This protocol describes two common methods for the synthesis of 2-aminopyrimidine Schiff bases: conventional heating and microwave irradiation.
Materials:
-
2-aminopyrimidine (or substituted 2-aminopyrimidine)
-
Substituted benzaldehyde
-
Ethanol or Methanol (analytical grade)
-
Glacial acetic acid or 40% NaOH (catalyst)
-
Round bottom flask or beaker
-
Stirrer/hotplate or microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
Method A: Conventional Heating (Reflux)
-
In a round-bottom flask, dissolve 0.01 mol of 2-aminopyrimidine and 0.01 mol of the desired substituted benzaldehyde in 20-30 mL of ethanol or methanol.
-
Add 2-3 drops of glacial acetic acid or 40% NaOH as a catalyst.
-
Stir the mixture at room temperature for a few minutes, then heat the mixture to reflux (approximately 70-80 °C).
-
Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of dichloromethane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with a small amount of cold ethanol or methanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Method B: Microwave Irradiation
-
In a microwave-safe beaker, combine 0.01 mol of 2-aminopyrimidine and 0.01 mol of the substituted benzaldehyde in 15-20 mL of ethanol or methanol.
-
Add 2-3 drops of glacial acetic acid or 40% NaOH as a catalyst.
-
Place the beaker in a microwave synthesizer and irradiate the mixture (e.g., at 180-360 W) for a short period (typically 2-10 minutes).
-
Monitor the reaction progress at intervals using TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the product with cold ethanol or methanol.
-
Recrystallize the crude product from an appropriate solvent to yield the pure Schiff base.
-
Dry the final product.
Characterization Protocol
The synthesized Schiff bases should be characterized to confirm their structure and purity.
-
Melting Point: Determine the melting point of the purified compound using a melting point apparatus. A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound (e.g., using KBr pellets). Key characteristic peaks to identify include the C=N (imine) stretch, typically in the range of 1604-1685 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The characteristic signal for the azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.21-9.67 ppm.
-
¹³C NMR: The signal for the azomethine carbon is typically observed in the range of δ 161.67-166.64 ppm.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of 2-aminopyrimidine Schiff bases.
Potential Signaling Pathway Inhibition
Derivatives of 2-aminopyrimidine have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers.[6] While the exact mechanism for the synthesized Schiff bases needs to be elucidated, this pathway represents a plausible target for their anticancer activity.
Caption: Hypothetical inhibition of the Wnt signaling pathway by 2-aminopyrimidine Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Aminopyrimidin-5-yl)methanol in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminopyrimidin-5-yl)methanol is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in the field of oncology. While the parent molecule itself does not exhibit notable anti-cancer activity, its derivatives have been extensively explored and developed as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. The 2-aminopyrimidine core acts as a bioisostere for the purine ring of ATP, enabling these derivatives to competitively bind to the ATP-binding sites of kinases, thereby modulating their activity.
This document provides detailed application notes on the utility of this compound in the development of anti-cancer agents, comprehensive protocols for key experimental procedures, and a summary of the biological activities of its derivatives.
Key Applications in Cancer Research
Derivatives of this compound have been successfully designed and synthesized to target several critical signaling pathways that are frequently dysregulated in cancer.
PI3K/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. Several derivatives of this compound have been developed as potent dual inhibitors of PI3K and mTOR.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma, leading to uncontrolled cell growth. Aminopyrimidine-based compounds have been designed as effective EGFR tyrosine kinase inhibitors (TKIs).
FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibitors targeting both FLT3 and CHK1 have shown promise in overcoming drug resistance in AML.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrido[3,4-d]pyrimidine | Compound 42 | A549 | Lung Carcinoma | 9.6 | [1] |
| Thienopyrimidine | Compound 2 | MCF-7 | Breast Adenocarcinoma | 0.013 | [2] |
| Thienopyrimidine | Compound 3 | MCF-7 | Breast Adenocarcinoma | 0.023 | [2] |
| Imidazo[1,2-a]pyrimidine | Compound 3a | A549 | Lung Carcinoma | 5.988 | [3] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 | Breast Adenocarcinoma | 43.4 | [3] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MCF-7 | Breast Adenocarcinoma | 39.0 | [3] |
| Aminopyrimidine Hybrid | Compound 6c | MCF-7 | Breast Adenocarcinoma | 37.7 | [4] |
| Aminopyrimidine Hybrid | Compound 10b | MCF-7 | Breast Adenocarcinoma | 31.8 | [4] |
| 4-piperazinyl-2-aminopyrimidine | Compound 11r | HEL | Erythroleukemia | 1.10 | [5] |
| 4-piperazinyl-2-aminopyrimidine | Compound 11r | MV4-11 | Acute Myeloid Leukemia | 0.00943 | [5] |
| Cyanopyridone | Compound 5a | MCF-7 | Breast Adenocarcinoma | 1.77 | [6] |
| Cyanopyridone | Compound 5e | MCF-7 | Breast Adenocarcinoma | 1.39 | [6] |
| Cyanopyridone | Compound 5a | HepG2 | Hepatocellular Carcinoma | 2.71 | [6] |
| Cyanopyridone | Compound 6b | HepG2 | Hepatocellular Carcinoma | 2.68 | [6] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Derivative Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 4,6-diamino pyrimidine | Compound 13a | FLT3 | 13.9 | [7] |
| 4-piperazinyl-2-aminopyrimidine | Compound 11r | JAK2 | 2.01 | [5] |
| 4-piperazinyl-2-aminopyrimidine | Compound 11r | FLT3 | 0.51 | [5] |
| 4-piperazinyl-2-aminopyrimidine | Compound 11r | JAK3 | 104.40 | [5] |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFR L858R | 1.1 | [1] |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFR L858R/T790M | 34 | [1] |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFR L858R/T790M/C797S | 7.2 | [1] |
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 | [1] |
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 10 | EGFR | 8 | [1] |
| Aminopyrimidine Hybrid | Compound 6c | EGFR-TK | 900 | [4] |
| Aminopyrimidine Hybrid | Compound 10b | EGFR-TK | 700 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from commercially available 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Step 1: Reduction of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde to (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
-
Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-amino-4,6-dichloropyrimidin-5-yl)methanol.
-
Step 2: Dechlorination of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol to this compound
-
Materials:
-
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve (2-amino-4,6-dichloropyrimidin-5-yl)methanol (1.0 eq) in methanol in a round-bottom flask.
-
Add 10% Pd/C (0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.
-
Caption: Synthetic pathway for this compound.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, MV4-11)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
-
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, EGFR, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at or near the Km for the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
-
-
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
-
Kinase Reaction:
-
In a white microplate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase enzyme
-
Substrate/ATP mix to initiate the reaction.
-
-
The final reaction volume is typically 10-25 µL.
-
Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection of Kinase Activity:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubating for 30-60 minutes at room temperature.
-
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Dual inhibition of FLT3 and CHK1 in AML.
Conclusion
This compound is a valuable building block in the design and synthesis of novel anti-cancer agents. Its derivatives have demonstrated significant potential as inhibitors of key oncogenic signaling pathways. The data and protocols presented herein provide a comprehensive resource for researchers and drug development professionals working in this promising area of cancer research. Further exploration and optimization of this scaffold are likely to yield even more potent and selective kinase inhibitors for the treatment of various malignancies.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Traditional methods for synthesizing these valuable compounds often involve long reaction times, harsh conditions, and low yields.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and cleaner reaction profiles.[4][5][6][7]
The application of microwave irradiation in the synthesis of pyrimidine derivatives accelerates reactions by directly and efficiently heating the reaction mixture through dipolar polarization and ionic conduction mechanisms.[2][4] This rapid and uniform heating often leads to enhanced reaction rates and selectivity, making MAOS an invaluable tool in modern drug discovery and development.[8]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that typically take hours or even days to complete using conventional heating methods can often be accomplished in minutes under microwave irradiation.[4][5][9]
-
Higher Yields: The precise temperature and pressure control in microwave reactors, coupled with rapid heating, often minimizes the formation of side products, leading to higher isolated yields of the desired pyrimidine derivatives.[4][9]
-
Greener Chemistry: MAOS frequently allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly and sustainable chemical processes.[4][5][6]
-
Facile Optimization: Modern microwave reactors enable precise control over reaction parameters, facilitating rapid and efficient optimization of synthetic protocols.[4]
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of various pyrimidine derivatives, including the widely used Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of aminopyrimidines from chalcones.
Protocol 1: Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[5][10] Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions.[5][6][10]
General Procedure:
-
In a 10 mL microwave process vial, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., sulfamic acid, piperidine, or an ionic liquid) if required.[1][5][10] Some reactions can proceed efficiently without a catalyst under microwave irradiation.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes).[8][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.[5]
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[5]
Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones
Substituted 2-aminopyrimidines can be efficiently synthesized by the condensation of chalcones with guanidine salts under microwave irradiation.[4][9][11]
General Procedure:
-
In a microwave reaction vial, suspend the substituted chalcone (1 mmol) and guanidine hydrochloride or nitrate (1.2-1.5 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1][4]
-
Add a base, for instance, sodium hydroxide (2 mmol) or potassium tert-butoxide.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific temperature (e.g., 100-120°C) for 5-15 minutes.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding cold water.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-aminopyrimidine derivative.[4]
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
This protocol describes the synthesis of substituted 2-aminopyrimidines starting from 2-amino-4-chloropyrimidine and various amines.[12]
General Procedure:
-
In a microwave reaction vial, place 2-amino-4-chloropyrimidine (2 mmol) and the desired substituted amine (2 mmol).[12]
-
Add anhydrous propanol (1 mL) and triethylamine (200 µL) to the vial.[12]
-
Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.[12]
-
Monitor the reaction progress by TLC.
-
After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution.
-
Extract the product using ethyl acetate.[12]
-
Dry the organic layer, evaporate the solvent, and purify the crude product as necessary.
Data Presentation
The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods and showcasing the efficiency of different microwave protocols.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Method | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic Acid | Conventional | 3 hours | 85 | [5] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic Acid | Microwave | 3 minutes | 95 | [5] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic Acid | Conventional | 4 hours | 82 | [5] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic Acid | Microwave | 4 minutes | 92 | [5] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | [PyPS]₃PW₁₂O₄₀ | Microwave | 30 minutes | 94 | [10] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | [PyPS]₃PW₁₂O₄₀ | Microwave | 45 minutes | 92 | [10] |
Table 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives from Chalcones
| Chalcone Substituents (Ar1, Ar2) | Guanidine Salt | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenyl, Phenyl | Guanidine HCl | NaOH | Ethanol | 110 | 10 | 85 | [4] |
| 4-Methoxyphenyl, Phenyl | Guanidine HCl | NaOH | DMF | 120 | 8 | 90 | [4] |
| 4-Chlorophenyl, Phenyl | Guanidine HCl | NaOH | Ethanol | 110 | 12 | 88 | [4] |
| 4-Nitrophenyl, Phenyl | Guanidine Nitrate | ZnCl₂ | - | - | - | 33-56 | [11] |
Table 3: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)-pyrimidine Derivatives
| Substituted Amine | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | 120 | 20 | 85 | [12] |
| 4-Methylaniline | 130 | 15 | 88 | [12] |
| 4-Methoxyaniline | 140 | 25 | 82 | [12] |
| 4-Chloroaniline | 120 | 30 | 80 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrimidine derivatives.
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Signaling Pathway Example: Kinase Inhibition
Many pyrimidine derivatives are developed as kinase inhibitors for applications in oncology. The following diagram illustrates a simplified, representative signaling pathway where a pyrimidine-based inhibitor blocks the action of a kinase, thereby preventing downstream signaling that could lead to cell proliferation.
Caption: Representative kinase inhibition signaling pathway.
References
- 1. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. tsijournals.com [tsijournals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
(2-Aminopyrimidin-5-yl)methanol: A Key Intermediate in Organic Synthesis for Drug Discovery
(2-Aminopyrimidin-5-yl)methanol is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules, particularly in the development of novel kinase inhibitors for targeted cancer therapy. Its unique structure, featuring a reactive amino group, a hydroxyl moiety, and a pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, focusing on its role in the preparation of advanced intermediates for kinase inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 120747-85-5 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
| Purity | ≥98% |
| Storage | Store at 2-8°C in a dry, dark place. |
Applications in Organic Synthesis
This compound serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore that mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The hydroxyl group at the 5-position provides a handle for further functionalization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
One of the most significant applications of this intermediate is in the synthesis of molecules targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway . Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development. Derivatives of this compound have been incorporated into the core structures of potent and selective PI3K/mTOR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as ethyl 2-aminopyrimidine-5-carboxylate. Care must be taken during the reduction to avoid over-reduction of the pyrimidine ring.
Reaction Scheme:
Caption: Synthesis of this compound via reduction.
Materials:
-
Ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous Na₂SO₄ solution.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound as a solid.
Expected Yield: 60-75%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (s, 2H), 6.55 (s, 2H), 5.15 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 161.7, 158.0, 124.9, 59.8.
-
MS (ESI): m/z 126.1 [M+H]⁺.
Protocol 2: Application in the Synthesis of a Kinase Inhibitor Intermediate via Etherification
The hydroxyl group of this compound can be readily functionalized, for example, through an etherification reaction. This protocol describes a general procedure for the synthesis of a 2-amino-5-(alkoxymethyl)pyrimidine derivative, a common structural motif in kinase inhibitors.
Reaction Workflow:
Caption: General workflow for the etherification of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-(alkoxymethyl)pyrimidine derivative.
Quantitative Data for a Representative Etherification:
| Reactant (R-X) | Product | Yield (%) |
| Benzyl bromide | 5-(Benzyloxymethyl)-2-aminopyrimidine | 85 |
| Ethyl iodide | 2-Amino-5-(ethoxymethyl)pyrimidine | 78 |
| Propargyl bromide | 2-Amino-5-((prop-2-yn-1-yloxy)methyl)pyrimidine | 72 |
Signaling Pathway Context: PI3K/mTOR Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common driver of tumorigenesis. Kinase inhibitors derived from this compound are designed to interfere with this pathway at key nodes.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols and data presented herein provide a foundation for its synthesis and application, enabling researchers to explore novel chemical space in the quest for more effective and selective drugs. The strategic functionalization of this building block will continue to play a significant role in advancing the field of medicinal chemistry.
Application Notes and Protocols: (2-Aminopyrimidin-5-yl)methanol in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Aminopyrimidin-5-yl)methanol scaffold is a valuable building block in the design and synthesis of potent kinase inhibitors. The 2-aminopyrimidine core is a well-established pharmacophore that can mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of a wide range of kinases. The hydroxylmethyl group at the 5-position offers a versatile handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, with a focus on the dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980), as a key example.
Featured Kinase Inhibitor: Apitolisib (GDC-0980)
Apitolisib is a potent, orally bioavailable, dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] Its chemical structure incorporates a 2-aminopyrimidin-5-yl moiety, highlighting the relevance of this scaffold in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]
Quantitative Data Summary
The inhibitory activity of Apitolisib against various PI3K isoforms and mTOR, as well as its anti-proliferative effects on cancer cell lines, are summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of Apitolisib (GDC-0980) [1][2]
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |
| PI3Kα | Cell-free | 5 | - |
| PI3Kβ | Cell-free | 27 | - |
| PI3Kδ | Cell-free | 7 | - |
| PI3Kγ | Cell-free | 14 | - |
| mTOR | Cell-free | - | 17 |
Table 2: Anti-proliferative Activity of Apitolisib (GDC-0980) in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | 307 |
| MCF7 | Breast Cancer | 255 |
| A-172 | Glioblastoma | ~20,000 (after 48h) |
| U-118-MG | Glioblastoma | ~20,000 (after 48h) |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Apitolisib's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Apitolisib.
Experimental Protocols
Synthesis of Apitolisib (GDC-0980) Intermediate
While the direct synthesis of Apitolisib is complex, a key step involves the formation of a thieno[3,2-d]pyrimidine core, which can be derived from precursors related to this compound. The following is a representative protocol for the synthesis of a key intermediate.
General synthetic workflow for Apitolisib-like compounds.
Protocol: Synthesis of 5-(Chloromethyl)-2-aminopyrimidine Hydrochloride
This protocol describes the conversion of the hydroxyl group of this compound to a chloride, a key step for further elaboration.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (3.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purification: Triturate the residue with acetone to yield 5-(chloromethyl)-2-aminopyrimidine hydrochloride as a solid, which can be collected by filtration.
Biochemical Kinase Inhibition Assays
Protocol: PI3K Inhibition Assay (Fluorescence Polarization) [1]
This assay measures the inhibition of PI3K by quantifying the production of PIP3.
-
Reagent Preparation:
-
Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT, 5% glycerol.
-
Substrate Solution: Prepare a solution of PIP2 in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer.
-
Test Compound: Prepare serial dilutions of the this compound derivative (e.g., Apitolisib) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the PI3K enzyme (e.g., PI3Kα, β, δ, or γ) to each well.
-
Initiate the reaction by adding a mixture of the substrate solution and ATP solution.
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a detection solution containing a fluorescently labeled PIP3 probe and a PIP3-binding protein (e.g., GRP-1).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: mTOR Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) [1]
This assay measures the phosphorylation of a substrate by mTOR.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM EGTA, 0.01% (v/v) Tween-20, 1 mM DTT.
-
Substrate Solution: Prepare a solution of a GFP-tagged substrate (e.g., 4E-BP1) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer.
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure:
-
Add the test compound or DMSO to the wells of a 384-well plate.
-
Add the mTOR enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a TR-FRET detection solution containing a terbium-labeled anti-phospho-substrate antibody.
-
-
Data Acquisition and Analysis:
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
Cell-Based Assays
Protocol: Cell Viability (MTT) Assay [5]
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-derived inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Western Blot Analysis of Pathway Inhibition [6]
This protocol is used to confirm the inhibition of the PI3K/Akt/mTOR pathway in a cellular context.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel kinase inhibitors. Its utility is exemplified by the potent dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980). The protocols and data presented in this document provide a comprehensive guide for researchers to utilize this scaffold in their drug discovery efforts, from chemical synthesis and biochemical screening to cellular characterization. The adaptability of the 2-aminopyrimidine core, combined with the synthetic handle at the 5-position, offers significant opportunities for the rational design of next-generation kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with (2-Aminopyrimidin-5-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1][2][3][4][5][6] The (2-Aminopyrimidin-5-yl)methanol scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[7][8] Analogs of this core structure offer a rich chemical space for the discovery of potent and selective inhibitors of key signaling pathways implicated in various diseases, including cancer.
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening campaign designed to identify and characterize this compound analogs as inhibitors of a hypothetical serine/threonine kinase, designated here as "Target Kinase A" (TKA). The protocols cover a primary biochemical screen for direct enzyme inhibition and a secondary cell-based assay for confirming cellular activity and assessing cytotoxicity.
Data Presentation: In Vitro Kinase Inhibition by this compound Analogs
The following table summarizes the quantitative data for the inhibitory activity of a representative set of hypothetical this compound analogs against TKA and a related off-target kinase, "Kinase B". This data is crucial for determining the potency and selectivity of potential drug candidates.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Selectivity (vs. Kinase B) |
| APM-001 | TKA | TR-FRET | 50 | 15x |
| APM-001 | Kinase B | TR-FRET | 750 | |
| APM-002 | TKA | TR-FRET | 120 | 8.3x |
| APM-002 | Kinase B | TR-FRET | 1000 | |
| APM-003 | TKA | TR-FRET | 800 | <2x |
| APM-003 | Kinase B | TR-FRET | 1500 | |
| APM-004 | TKA | TR-FRET | 25 | 400x |
| APM-004 | Kinase B | TR-FRET | >10,000 | |
| Staurosporine (Control) | TKA | TR-FRET | 5 | - |
Signaling Pathway
The diagram below illustrates a generic kinase signaling cascade that is constitutively activated in a cancer cell line. TKA is a critical node in this pathway, and its inhibition by this compound analogs is expected to block downstream signaling, leading to a reduction in cell proliferation.
Caption: Inhibition of the TKA signaling pathway by this compound analogs.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow, from the primary screen to hit confirmation and characterization.
Caption: High-throughput screening workflow for the identification of TKA inhibitors.
Experimental Protocols
Primary High-Throughput Screen: TR-FRET Biochemical Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of the this compound analog library on TKA.
1.1. Materials and Reagents:
-
Compound Library: this compound analogs at 10 mM in DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Kinase: Recombinant human TKA.
-
Substrate: Biotinylated peptide substrate for TKA.
-
ATP: Adenosine triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Control Compounds: Staurosporine (positive control), DMSO (negative control).
-
Instrumentation: Automated liquid handler, plate reader capable of TR-FRET detection.
1.2. Protocol Steps:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library, positive control, and negative control to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of TKA solution (diluted to the optimal concentration in assay buffer) to all wells using an automated liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP solution (at their optimal concentrations in assay buffer) to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the detection reagent mix (Europium-labeled antibody and SA-APC in a suitable buffer).
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate using a TR-FRET-capable plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
1.3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.
-
Identify primary "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).
Secondary Screen: Cell-Based Viability Assay
This protocol describes a cell-based assay to confirm the activity of primary hits in a cellular context and to assess their cytotoxicity.
2.1. Materials and Reagents:
-
Cell Line: A cancer cell line known to be dependent on the TKA signaling pathway.
-
Hit Compounds: Primary hits from the biochemical screen.
-
Assay Plates: 384-well, clear-bottom, sterile, tissue culture-treated plates.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with serum and antibiotics.
-
Viability Reagent: A reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo®).
-
Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative control).
-
Instrumentation: Automated liquid handler, cell incubator, luminometer.
2.2. Protocol Steps:
-
Cell Seeding: Using an automated liquid handler, dispense 20 µL of a cell suspension (at a pre-determined optimal density) into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add 20 µL of the diluted compounds to the corresponding wells.
-
Treatment Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 40 µL of the viability reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader.
2.3. Data Analysis:
-
Normalize the luminescence data to the DMSO-treated controls to determine the percent cell viability for each compound concentration.
-
Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.
References
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. atcc.org [atcc.org]
- 6. Novel trends in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methanol Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in methanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during methanol synthesis experiments.
| Problem | Potential Causes | Recommended Solutions |
| Sudden or significant drop in methanol yield | Catalyst Deactivation: - Poisoning: Contaminants in the feed gas (e.g., sulfur, chlorine) can poison the catalyst.[1] - Sintering: High reaction temperatures can cause the active metal particles (e.g., copper) to agglomerate, reducing the active surface area.[1][2] - Coking/Fouling: Carbon deposition on the catalyst surface can block active sites.[1] Incorrect Reaction Conditions: - Temperature: The temperature may be too high, shifting the equilibrium away from methanol production, or too low, resulting in a slow reaction rate.[3] - Pressure: The pressure may be too low, as higher pressures favor methanol formation.[3] - Feed Gas Composition: An incorrect H₂/CO/CO₂ ratio can reduce catalyst activity and selectivity.[3] | Catalyst Deactivation: - Feed Purification: Ensure rigorous purification of the syngas to remove poisons. - Temperature Control: Maintain the reactor temperature within the optimal range for the specific catalyst to prevent sintering. - Catalyst Regeneration: If possible, perform a catalyst regeneration procedure.[1][4] Incorrect Reaction Conditions: - Optimize Temperature and Pressure: Refer to the recommended operating conditions for your catalyst. Typically, temperatures are in the range of 200-300°C and pressures from 50-100 bar.[5][6] - Adjust Gas Ratios: The optimal stoichiometric number for syngas is approximately 2.0 to 2.1.[5] |
| High selectivity towards byproducts (e.g., methane, higher alcohols, ethers) | Catalyst Issues: - Poor Catalyst Selectivity: The catalyst itself may have poor selectivity.[3] - Catalyst Aging/Deactivation: An aged or deactivated catalyst can lead to increased byproduct formation. Reaction Conditions: - High Temperature: Elevated temperatures can favor the formation of methane and other byproducts.[3] - Incorrect Feed Composition: A hydrogen to carbon monoxide ratio of less than two can result in increased byproduct generation.[3] | Catalyst Issues: - Catalyst Selection: Use a highly selective catalyst, such as a copper-based catalyst with a selectivity of over 99%.[3] Reaction Conditions: - Optimize Temperature: Lower the reaction temperature to a range that favors methanol synthesis. - Adjust Feed Gas Ratio: Maintain an optimal H₂/CO ratio of approximately 2. |
| Rapid catalyst deactivation | Feedstock Impurities: - Sulfur and Chlorine Compounds: These are common poisons for methanol synthesis catalysts.[1] Operational Issues: - Temperature Excursions: Sudden increases in temperature can lead to rapid sintering of the catalyst.[2] - Water Condensation: In some reactor configurations, condensation of water can deactivate the catalyst. | Feedstock Impurities: - Guard Beds: Use guard beds to remove impurities before the syngas enters the reactor. Operational Issues: - Improve Temperature Control: Implement robust temperature control systems to prevent overheating.[7] - Reactor Configuration: Consider reactor configurations that prevent water condensation on the catalyst.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the typical operating conditions for low-pressure methanol synthesis?
A1: Low-pressure methanol synthesis is typically carried out at temperatures between 200°C and 300°C and pressures ranging from 50 to 100 bar.[5][6] The most commonly used catalysts are copper-based, often with zinc oxide and alumina (Cu/ZnO/Al₂O₃) as promoters for activity and stability.[4]
Q2: How does temperature affect methanol yield?
A2: Methanol synthesis is an exothermic reaction, meaning that lower temperatures favor a higher equilibrium conversion to methanol. However, the reaction rate is slow at very low temperatures. Therefore, an optimal temperature range is used to balance reaction kinetics and thermodynamic equilibrium.[3][9]
Q3: What is the ideal composition of the synthesis gas (syngas)?
A3: For efficient methanol production, the optimal stoichiometric number (R) of the syngas, defined as (H₂ - CO₂)/(CO + CO₂), should be approximately 2.0 to 2.1.[5] A modest amount of CO₂ (around 5%) in the feed is often beneficial for catalyst activity.[3]
Q4: What are the main causes of catalyst deactivation?
A4: The primary causes of deactivation for methanol synthesis catalysts include:
-
Poisoning by impurities in the syngas, such as sulfur and chlorine compounds.[1]
-
Sintering , which is the agglomeration of active metal particles at high temperatures, leading to a loss of active surface area.[1][2]
-
Coke formation or carbon deposition on the catalyst surface, which blocks active sites.[1]
-
Structural changes in the catalyst material over time.[1]
Q5: Can a deactivated catalyst be regenerated?
A5: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. Common techniques include thermal treatments, chemical washes, and hydrogen treatments to remove coke and other surface deposits.[1][4] For instance, cyclic oxidation-reduction treatments have been shown to reduce the crystallite size of aged catalysts and recover lost activity.[10]
Data Presentation
Table 1: Typical Operating Conditions for Methanol Synthesis
| Parameter | Value | Reference |
| Temperature | 200 - 300 °C | [5][6] |
| Pressure | 50 - 100 bar | [5][6] |
| Catalyst | Cu/ZnO/Al₂O₃ | [4] |
| Syngas Stoichiometric Number (R) | ~2.0 - 2.1 | [5] |
| Gas Hourly Space Velocity (GHSV) | ~8,000 h⁻¹ | [11] |
Table 2: Factors Influencing Methanol Production and Corresponding Effects
| Factor | Effect on Methanol Production | Reference |
| Increasing Temperature | Decreases equilibrium conversion but increases reaction rate up to an optimum. | [3] |
| Increasing Pressure | Increases methanol yield by favoring the forward reaction. | [3] |
| H₂/CO Ratio > 2 | Can lead to a less efficient process due to excess hydrogen. | [3] |
| H₂/CO Ratio < 2 | Can result in increased byproduct formation. | [3] |
| Presence of CO₂ | A small amount can boost catalyst activity. | [3] |
| Presence of Water | Can inhibit the reaction rate and deactivate the catalyst. | [8] |
Experimental Protocols
Protocol 1: Catalyst Activation (Reduction)
This protocol describes a general procedure for the activation of a commercial Cu/ZnO/Al₂O₃ catalyst.
Materials:
-
Methanol synthesis reactor
-
Commercial Cu/ZnO/Al₂O₃ catalyst
-
Diluted H₂ gas mixture (e.g., 5 vol.% H₂ in N₂)
-
High-purity synthesis gas
Procedure:
-
Load the desired amount of catalyst into the reactor.
-
Purge the reactor with an inert gas (e.g., N₂) to remove air.
-
Introduce the diluted H₂ gas mixture into the cold reactor at ambient pressure.
-
Begin heating the reactor at a controlled rate (e.g., 1 K/min) to a target temperature of approximately 220°C.[7][12]
-
Hold the temperature at the target for a specified period (e.g., 24 hours) to ensure complete reduction of the copper oxide to active metallic copper.[12]
-
After the reduction is complete, carefully increase the pressure to the desired synthesis pressure (e.g., 8.4 MPa).[12]
-
Introduce the synthesis gas and further heat the reactor to the desired synthesis temperature (e.g., 250°C).[12]
Protocol 2: Methanol Synthesis in a Fixed-Bed Reactor
This protocol outlines a general procedure for testing methanol synthesis in a laboratory-scale fixed-bed reactor.
Materials:
-
Fixed-bed reactor system
-
Activated methanol synthesis catalyst
-
Mass flow controllers for individual gases (H₂, CO, CO₂, N₂)
-
Pressure controller
-
Temperature controller and furnace
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load the activated catalyst into the fixed-bed reactor.
-
Pressurize the system with an inert gas to check for leaks.
-
Set the reactor temperature and pressure to the desired operating conditions (e.g., 250°C and 50 bar).
-
Introduce the synthesis gas mixture with the desired composition (e.g., controlled by mass flow controllers) into the reactor at a specific gas hourly space velocity (GHSV).
-
Allow the reaction to reach a steady state, which may take several hours.
-
Periodically analyze the composition of the effluent gas from the reactor using an online or offline GC to determine the conversion of reactants and the selectivity to methanol and other products.
-
Vary the reaction parameters (temperature, pressure, GHSV, feed composition) to study their effects on catalyst performance.
Visualizations
Caption: Experimental workflow for methanol synthesis catalyst testing.
Caption: Troubleshooting logic for low methanol yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanol Synthesis Loop Troubleshooting | PDF [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. APPLICATIOaN OF TEMPERATURE CONTROL SYSTEMS AT THE CATALYST ACTIVATION STEP IN THE METHANOL TESTPLANT | Majalah Ilmiah Pengkajian Industri; Journal of Industrial Research and Innovation [ejournal.brin.go.id]
- 8. mdpi.com [mdpi.com]
- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Improving yield and purity of (2-Aminopyrimidin-5-yl)methanol
Welcome to the Technical Support Center for (2-Aminopyrimidin-5-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound, particularly focusing on the reduction of a 2-aminopyrimidine-5-carboxylate precursor.
Q1: My reduction of ethyl 2-aminopyrimidine-5-carboxylate with NaBH₄ is very slow or incomplete. What could be the reason?
A1: Incomplete reduction is a common issue. Several factors can contribute to this:
-
Insufficient Reagent: While sodium borohydride is a potent reducing agent, esters are generally less reactive than aldehydes or ketones. An excess of NaBH₄ is often required to drive the reaction to completion.
-
Low Temperature: The reduction of esters with NaBH₄ can be sluggish at room temperature. Gently heating the reaction mixture may be necessary.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While methanol or ethanol are commonly used, a combination of solvents like THF/methanol can sometimes improve solubility and reaction kinetics.
-
Purity of Starting Material: Impurities in the starting ester can interfere with the reduction. Ensure the ethyl 2-aminopyrimidine-5-carboxylate is of high purity.
Troubleshooting Steps:
-
Increase NaBH₄: Gradually increase the molar equivalents of NaBH₄ (e.g., from 2 to 5 equivalents) and monitor the reaction by TLC.
-
Elevate Temperature: Heat the reaction to a moderate temperature (e.g., 40-50 °C) and monitor its progress.
-
Solvent System: Consider using a co-solvent system like THF/methanol to improve the solubility of the starting material.
-
Reagent Quality: Ensure the NaBH₄ is fresh and has been stored under dry conditions.
Q2: I am observing multiple spots on my TLC after the reduction, apart from the starting material and the desired product. What are these byproducts?
A2: The formation of byproducts can lead to lower yields and purification challenges. Potential side products include:
-
Ring Reduction: Although less common with NaBH₄, partial reduction of the pyrimidine ring can occur under harsh conditions.
-
Reaction with Solvent: Sodium borohydride can react with the alcohol solvent, especially at elevated temperatures, reducing its effective concentration.
-
Formation of Borate Esters: The product alcohol can form borate esters with the boron byproducts, which may complicate the workup.
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating to minimize side reactions.
-
Controlled Addition of NaBH₄: Add the sodium borohydride portion-wise to control the reaction rate and temperature.
-
Acidic Workup: A careful acidic workup (e.g., with dilute HCl or NH₄Cl solution) is crucial to hydrolyze any borate esters and neutralize excess reagent.
Q3: The purification of this compound by column chromatography is resulting in low recovery. What can I do to improve this?
A3: Low recovery during column chromatography can be due to the polarity of the compound and its interaction with the stationary phase.
-
Tailing on Silica Gel: The amino group can cause significant tailing on silica gel.
-
Eluent Polarity: Using a highly polar eluent might co-elute impurities.
Troubleshooting Steps:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent system to reduce tailing.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity to achieve better separation. A common solvent system is dichloromethane/methanol.
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which can sometimes provide better results for basic compounds.
Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction?
A4: While LiAlH₄ is a more powerful reducing agent that can readily reduce esters, it is generally not recommended for substrates with multiple functional groups like 2-aminopyrimidines without careful consideration and optimization.[1][2]
-
Lack of Chemoselectivity: LiAlH₄ is less chemoselective and can potentially reduce the pyrimidine ring or react with the amino group.
-
Harsh Reaction Conditions: LiAlH₄ reactions require anhydrous conditions and a more complex workup procedure.
For these reasons, NaBH₄ is often the preferred reagent for this transformation due to its milder nature and greater functional group tolerance.
Data Presentation
The following tables summarize typical reaction conditions and purification methods for the synthesis of this compound and related compounds.
Table 1: Reaction Conditions for the Reduction of 2-Aminopyrimidine-5-Carboxylate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH₄ | NaBH₄ | NaBH₄/LiCl |
| Solvent | Methanol | Ethanol/THF | THF |
| Temperature | 25-30 °C | 40-50 °C | Reflux |
| Reaction Time | 12-24 hours | 6-12 hours | 4-8 hours |
| Typical Yield | Moderate | Good | Good to Excellent |
| Purity (crude) | 85-95% | 90-98% | >95% |
Table 2: Comparison of Purification Methods
| Method | Stationary Phase | Eluent System | Purity Achieved | Typical Recovery |
| Recrystallization | N/A | Methanol/Ethyl Acetate | >98% | 70-85% |
| Column Chromatography | Silica Gel | DCM/Methanol (gradient) | >99% | 60-80% |
| Column Chromatography | Neutral Alumina | DCM/Methanol (gradient) | >99% | 75-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Ethyl 2-Aminopyrimidine-5-carboxylate
This protocol describes a general procedure for the reduction of ethyl 2-aminopyrimidine-5-carboxylate using sodium borohydride.
Materials:
-
Ethyl 2-aminopyrimidine-5-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0-5.0 eq) in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack a glass column.
-
Dissolve the crude product in a minimal amount of DCM/MeOH.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH). Add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the reduction of 2-aminopyrimidine-5-carboxylate.
References
Troubleshooting common issues in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.
Topic 1: Low Reaction Yield & Incomplete Conversion
Question 1: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors ranging from reagent purity to suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction.[2] For instance, in the Pinner synthesis, the amidine hydrochloride starting material is often hygroscopic; its hydrolysis over time can inhibit the reaction.[1]
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.[3] In acid-catalyzed reactions like the Biginelli synthesis, strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may improve yields.[3][4]
-
Suboptimal Reaction Conditions: Temperature, time, and solvent choice play a crucial role in reaction efficiency.[6]
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2] Experiment with different solvents, as polarity can significantly influence reaction rates.[3] While ethanol is common, solvent-free conditions have also proven effective for certain substrates.[1][6]
-
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can lead to the poor conversion of the limiting reagent.[2]
-
Action: Carefully calculate and measure the molar ratios of all reactants. A 1:1:1 ratio is standard for many three-component reactions, but slight excesses of certain reagents may be beneficial.[5]
-
-
Atmosphere Control: Many heterocyclic synthesis reactions are sensitive to air and moisture.[2]
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to improve yield.[2]
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
References
Technical Support Center: Purification of 2-Aminopyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-aminopyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-aminopyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Column Chromatography
Question: My 2-aminopyrimidine derivative is showing significant peak tailing during column chromatography on silica gel. What are the likely causes and how can I fix it?
Answer: Peak tailing for basic compounds like 2-aminopyrimidines on silica gel is a common issue. It often stems from strong interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface. Here’s a step-by-step troubleshooting guide:
-
Cause 1: Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in the pyrimidine ring and the amino group can strongly and sometimes irreversibly bind to the acidic silica gel.[1]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[1] This will compete with your compound for the active sites on the silica, leading to improved peak shape.
-
-
Cause 2: Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal to efficiently move your compound along the column.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Reduce the amount of crude product loaded onto the column.[1]
-
Issue 2: Compound "Oiling Out" or Precipitating as an Amorphous Solid During Crystallization
Question: I am struggling to crystallize my 2-aminopyrimidine derivative. It either remains as an oil or precipitates as an amorphous solid. What can I do?
Answer: Crystallization is highly dependent on solubility, nucleation, and the rate of cooling. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often due to high supersaturation or rapid cooling.[2] Here are some troubleshooting steps:
-
Cause 1: Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high or too low.
-
Solution:
-
Single Solvent: Test a variety of solvents with different polarities. The ideal solvent should dissolve your compound when hot but have low solubility when cold.[3]
-
Co-solvent System: If a single solvent is not effective, try a binary solvent system.[1] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
-
Cause 2: Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.
-
Solution: Allow the solution to cool to room temperature slowly. Once at room temperature, you can then place it in a refrigerator or ice bath to maximize crystal formation.[1]
-
-
Cause 3: Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).
-
Solution:
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.
-
-
Issue 3: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Question: My polar 2-aminopyrimidine derivative elutes in the void volume when using a standard C18 column. How can I achieve retention?
Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography. The polar nature of your 2-aminopyrimidine derivative results in weak interactions with the nonpolar stationary phase.[1] Here are some strategies to increase retention:
-
Strategy 1: Switch to a More Suitable Chromatographic Mode:
-
Strategy 2: Modify the Mobile Phase in RPC:
-
Use an Ion-Pairing Reagent: For basic 2-aminopyrimidines, adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a less polar ion pair with your protonated compound, increasing its retention on a C18 column.[1]
-
-
Strategy 3: Use a Different Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns are designed to be more compatible with polar analytes and can provide better retention for polar compounds compared to traditional C18 columns.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which purification technique is generally best for 2-aminopyrimidine derivatives?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound (e.g., polarity, solubility, stability) and the impurities present.[1]
-
Crystallization is often preferred for large-scale purification if a suitable solvent system can be found, as it can be cost-effective and yield high-purity material.[4][5][6]
-
Column chromatography is a versatile technique that can be adapted to a wide range of compounds and is excellent for separating complex mixtures.[7][8][9]
-
Acid-base extraction is a simple and effective method for removing acidic or basic impurities from your crude product.[3]
Q2: Can I use normal-phase chromatography on silica gel for purifying my 2-aminopyrimidine derivative?
A2: While possible, it can be challenging. The basicity of the amino group can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor recovery and significant peak tailing. If you choose to use normal-phase chromatography, it is often necessary to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase.[1]
Q3: How do I choose the right solvent for crystallization?
A3: The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. The impurities, on the other hand, should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). Small-scale solubility tests with various solvents are crucial for identifying the best solvent or solvent system.[3]
Quantitative Data on Purification
The following tables summarize quantitative data from various literature sources. Note that yields are often reported for the entire synthesis and purification process, not just the purification step itself.
| Compound | Purification Method | Yield (%) | Purity/Notes | Reference |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Crystallization (Ethanol) | 83 | m.p. 175–177 °C | [4] |
| 2-Aminopyrimidine | Extraction (Chloroform) and Crystallization | 81.6 | Not specified | [10][11] |
| 2-Aminopyrimidine derivatives | Crystallization (Ethanol) | Good to excellent | Characterized by EI-MS, HREI-MS, and NMR | [4][5][6] |
| 2-amino-5-methoxypyrimidine derivatives | Silica gel column chromatography | Not specified | Pure product characterized by NMR and MS | [8] |
| Pyridylaminated (PA)-derivatives | Cation-exchange chromatography | Not specified | Much larger quantities can be processed compared to gel filtration | [12] |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is a standard method for the purification of 2-aminopyrimidine derivatives by crystallization.[1][4][5][6]
-
Dissolution: In a flask, add the crude 2-aminopyrimidine derivative and a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Maximizing Yield: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
Protocol 2: Purification by Column Chromatography on Silica Gel
This protocol describes a general procedure for the purification of 2-aminopyrimidine derivatives using silica gel column chromatography.[7][8]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminopyrimidine derivative.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating basic 2-aminopyrimidine derivatives from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyrimidine derivative will react with the acid to form a water-soluble salt and move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., NaOH solution) until the solution is basic. This will deprotonate the 2-aminopyrimidine derivative, causing it to precipitate or become soluble in an organic solvent.
-
Extraction: Extract the basified aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow from synthesis to purified product.
Caption: Decision tree for troubleshooting crystallization issues.
Caption: Logical relationship for troubleshooting peak tailing in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 11. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Aminopyrimidin-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Aminopyrimidin-5-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side-reaction products. The primary synthetic route considered involves the reduction of 2-aminopyrimidine-5-carbaldehyde.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reduction of the starting aldehyde. | - Increase the molar excess of the reducing agent (e.g., sodium borohydride). - Extend the reaction time. - Ensure the reaction temperature is optimal for the reducing agent used. For NaBH₄, reactions are typically run at 0°C to room temperature. |
| Degradation of the product. | - Work up the reaction under neutral or slightly basic conditions, as aminopyrimidines can be sensitive to strong acids. - Minimize the exposure of the product to high temperatures during solvent evaporation. |
| Side-reactions consuming the starting material or product. | - See the specific side-reaction troubleshooting below. |
Problem 2: Presence of Unreacted 2-Aminopyrimidine-5-carbaldehyde in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient reducing agent. | - Increase the equivalents of sodium borohydride or other reducing agent. A common range is 1.5 to 3 equivalents. |
| Decomposition of the reducing agent. | - Use a fresh, high-purity batch of the reducing agent. Sodium borohydride can degrade upon exposure to moisture. |
| Short reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde. |
Problem 3: Formation of a Dimeric Byproduct
A potential side-reaction is the formation of a dimeric ether from the product alcohol, especially under acidic conditions or at elevated temperatures.
| Potential Cause | Suggested Solution |
| Acidic reaction or workup conditions. | - Neutralize the reaction mixture promptly after the reduction is complete. Use a mild base like sodium bicarbonate solution. |
| High temperatures during purification. | - Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. - If distillation is used for purification, perform it under reduced pressure to lower the boiling point. |
Problem 4: Over-reduction of the Pyrimidine Ring
While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially reduce the pyrimidine ring.
| Potential Cause | Suggested Solution |
| Use of a harsh reducing agent (e.g., LiAlH₄). | - Use a milder reducing agent such as sodium borohydride. |
| Prolonged reaction at high temperatures. | - Control the reaction temperature and monitor for completion to avoid extended reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reduction of 2-aminopyrimidine-5-carbaldehyde. This aldehyde precursor can be synthesized via a Vilsmeier-Haack reaction on a suitable 2-aminopyrimidine derivative.
Q2: What are the typical reagents and conditions for the reduction of 2-aminopyrimidine-5-carbaldehyde?
Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol at temperatures ranging from 0°C to room temperature.
Q3: What are the potential side-products in the sodium borohydride reduction of 2-aminopyrimidine-5-carbaldehyde?
Potential side-products include:
-
Unreacted starting material: 2-aminopyrimidine-5-carbaldehyde.
-
Borate esters: Formed from the reaction of the product alcohol with borane byproducts. These are typically hydrolyzed during aqueous workup.
-
Over-reduction products: Although less likely with NaBH₄, reduction of the pyrimidine ring is a theoretical possibility.
-
Dimeric ethers: Can form from the self-condensation of the product alcohol under certain conditions.
Q4: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot indicate the progress of the reaction.
Q5: What is a recommended workup procedure for the reduction reaction?
After the reaction is complete (as determined by TLC), the reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy excess sodium borohydride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q6: How can I purify the crude this compound?
Purification can often be achieved by:
-
Crystallization: Dissolving the crude product in a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly can yield pure crystals.
-
Column chromatography: If crystallization is not effective, silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.
Experimental Protocols
Synthesis of 2-Aminopyrimidine-5-carbaldehyde (Precursor)
A common method for the synthesis of the aldehyde precursor is the Vilsmeier-Haack reaction.
-
Reaction:
-
Cool N,N-Dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0°C.
-
Add the 2-aminopyrimidine substrate to the Vilsmeier reagent.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is quenched by pouring it onto ice water and then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the aldehyde.
-
The crude product is filtered, washed with water, and dried.
-
Synthesis of this compound
-
Reaction:
-
Dissolve 2-aminopyrimidine-5-carbaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Workup:
-
Cool the reaction mixture to 0°C and quench by the slow addition of water or dilute aqueous acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Stability and Degradation of Aminopyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of aminopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of aminopyrimidine compounds?
A1: Aminopyrimidine compounds are susceptible to degradation through several mechanisms, primarily driven by environmental factors. The most common degradation pathways include hydrolysis, oxidation, and photodegradation.[1][2][3][4] The specific pathway and rate of degradation can be significantly influenced by the compound's structure, the solvent system, pH, temperature, and exposure to light and oxygen.[4][5][6]
Q2: How can I predict the likely degradation products of my aminopyrimidine compound?
A2: Predicting degradation products involves understanding the compound's chemical structure and its susceptibility to different degradation pathways. Forced degradation studies, also known as stress testing, are the most effective way to identify potential degradation products.[7][8][9] These studies involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate degradation and identify the resulting products using analytical techniques like HPLC, LC-MS, and NMR.[9][10][11]
Q3: What are the best practices for storing aminopyrimidine compounds to ensure their stability?
A3: To maintain the stability of aminopyrimidine compounds, it is crucial to control the storage environment. General best practices include:
-
Protection from Light: Store compounds in amber vials or light-proof containers to prevent photodegradation.[4][12]
-
Temperature Control: Store at recommended temperatures (e.g., refrigeration at 4°C or freezing at -20°C or -80°C) to slow down thermally induced degradation.[12][13][14]
-
Inert Atmosphere: For compounds prone to oxidation, storage under an inert gas like nitrogen or argon can be beneficial.
-
Moisture Control: Store in a dry environment or with desiccants to prevent hydrolysis.[4]
-
Appropriate Formulation: For solutions, use of appropriate solvents and pH buffers can enhance stability.[15]
Q4: My aminopyrimidine compound appears to be degrading in solution. What could be the cause?
A4: Degradation in solution is a common issue and can be attributed to several factors:
-
Hydrolysis: The compound may be reacting with water, especially at non-neutral pH.[3][16] The rate of hydrolysis is often pH-dependent.
-
Solvent Effects: The solvent itself may be promoting degradation or contain impurities that act as catalysts.
-
Photodegradation: Exposure to ambient or UV light can induce degradation, especially for light-sensitive compounds.[2]
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[17][18]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the aminopyrimidine compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Minimize Light Exposure: Protect the stock solution and assay plates from light.
-
pH and Buffer Effects: Evaluate the stability of your compound in the specific assay buffer and at the assay's pH. Consider performing a short-term stability study under assay conditions.
-
Control for Oxidation: If the compound is susceptible to oxidation, consider de-gassing the assay medium or adding antioxidants (if compatible with the assay).
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS and NMR to identify the structure of the unknown peaks.[11] This will provide insights into the degradation pathway.
-
Perform Forced Degradation: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to systematically produce and identify degradation products.[7][9] This can help to confirm the identity of the peaks observed in your stability samples.
-
Optimize Storage Conditions: Based on the identified degradation pathway, adjust storage conditions (e.g., protect from light, store at a lower temperature, use a different solvent).
-
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on an aminopyrimidine compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of the aminopyrimidine compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source with a specific output (e.g., UV light at 254 nm and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks.
-
Use LC-MS to determine the mass of the degradation products to aid in their identification.[19]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Hypothetical Aminopyrimidine Compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 48 hours | 60°C | 15.2% | 2 | 254.1 |
| 0.1 M NaOH | 48 hours | 60°C | 8.5% | 1 | 276.3 |
| 3% H₂O₂ | 24 hours | Room Temp | 22.1% | 3 | 248.1, 264.1 |
| Thermal (Solid) | 7 days | 70°C | 5.3% | 1 | 254.1 |
| Photolytic (Solution) | 24 hours | Room Temp | 35.8% | 4 | 246.2, 262.2 |
Visualizations
Caption: Major degradation pathways for aminopyrimidine compounds.
Caption: Workflow for a forced degradation study.
References
- 1. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. benchchem.com [benchchem.com]
- 16. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijmr.net.in [ijmr.net.in]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for efficient pyrimidine synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when selecting a catalyst for pyrimidine synthesis, and how can they be addressed?
A1: The most common issues include low product yield, catalyst deactivation, and the formation of side products. A systematic approach to troubleshooting these issues is crucial for successful synthesis.
Troubleshooting Common Issues in Pyrimidine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction, catalyst deactivation, or suboptimal catalyst loading. | Optimize reaction conditions (temperature, time), ensure catalyst activity, and screen catalyst loading (typically 1-10 mol% for metal catalysts).[1] |
| Catalyst Deactivation | Poisoning by impurities (e.g., sulfur, nitrogen compounds), sensitivity to air or moisture, or thermal degradation.[1] | Purify reactants and solvents.[1] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[1] Consider catalyst regeneration if applicable.[2] |
| Formation of Side Products | Competing reaction pathways (e.g., Hantzsch dihydropyridine formation in the Biginelli reaction), or lack of regioselectivity.[2] | Adjust reaction temperature and stoichiometry.[1][2] The choice of catalyst can significantly influence selectivity.[2] |
| Difficulty in Product Purification | Complex reaction mixture containing unreacted starting materials, side products, and catalyst residues.[1] | Optimize the reaction to maximize conversion.[1] Choose a catalyst that is easily separable (e.g., solid-supported).[1] |
Troubleshooting Guides
Issue 1: Low Product Yield in Biginelli Reaction
The Biginelli reaction is a widely used multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives. Low yields are a frequent challenge.
Q2: My Biginelli reaction is resulting in a low yield. What steps can I take to improve it?
A2: Low yields in the Biginelli reaction can stem from several factors, including the choice of catalyst and reaction conditions. A systematic troubleshooting approach can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst: The choice and amount of catalyst are critical. While classical methods often use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates can be effective alternatives.[3] It is advisable to screen different catalysts and optimize their loading.[3]
-
Optimize Reaction Conditions: Temperature and reaction time are key parameters. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal duration and prevent product degradation.[3] The choice of solvent can also significantly impact the reaction rate and yield, with polar solvents generally being preferred.[3]
-
Check Reagent Purity: Impurities in the starting materials can inhibit the catalyst and lead to the formation of unwanted byproducts, ultimately lowering the yield of the desired product.
Issue 2: Catalyst Poisoning and Deactivation
Catalyst deactivation can halt a reaction prematurely, leading to low conversion and yield.
Q3: My reaction has stopped before completion. How do I know if my catalyst is deactivated, and what can I do about it?
A3: Catalyst deactivation can be caused by several factors. Identifying the root cause is essential for remediation.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in reactants or solvents, such as sulfur or nitrogen-containing compounds, can bind to the active sites of transition metal catalysts and poison them.[1]
-
Air or Moisture Sensitivity: Some catalysts are sensitive to air and moisture, which can lead to their deactivation.[1]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.
Solutions:
-
Purification of Reagents: Ensure all reactants and solvents are pure and dry. Techniques such as distillation, recrystallization, or passing them through a column of activated alumina can be effective.[1]
-
Inert Atmosphere: For air or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use anhydrous solvents.[1]
-
Catalyst Regeneration: For some catalysts, particularly palladium-based ones, regeneration may be possible through specific washing procedures.[1]
Caption: Common causes of catalyst deactivation and their solutions.
Data Presentation: Comparative Catalyst Performance
The selection of an appropriate catalyst is often a balance between yield, reaction time, and cost. The following tables provide a summary of the performance of various catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| InBr₃ | 10 | 7 | 93 | [4] |
| FeCl₃ | 10 | 0.5 | 92 | [3] |
| ZnCl₂ | 10 | 2 | 85 | [3] |
| SmCl₃ | 15 | 0.17 (10 min) | 86 | [5] |
Table 2: Comparison of Brønsted Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| HCl | Catalytic | 18 | 70-80 | [2][3] |
| p-TSA | 20 | 4 | 91 | [6] |
| Succinimide Sulfonic Acid (SuSA) | 1 | 4 | 85-95 | [6] |
Table 3: Performance of Other Catalytic Systems
| Catalyst | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Uranyl Acetate (UA) | 1 mol% | 4 h | 80-92 | [6] |
| Catalyst-Free (Thermal) | N/A | 4 h | 70 | [6] |
| Microwave Irradiation | N/A | 1-1.5 min | up to 98 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones using a Lewis acid catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Lewis acid catalyst (e.g., InBr₃, 0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-7 hours, depending on the catalyst and substrates), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]
Protocol 2: Copper-Catalyzed Synthesis of Multisubstituted Pyrimidines
This protocol describes an efficient one-pot, three-component reaction for synthesizing multisubstituted pyrimidines.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Primary alcohol (1.3 eq)
-
Secondary alcohol (1.5 eq)
-
Cu(OAc)₂ (0.1 eq)
-
KOH (3.0 eq)
-
Anhydrous toluene
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.[8]
-
Add anhydrous toluene to the mixture.[8]
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.[8]
-
After 24 hours, cool the reaction mixture to room temperature.[8]
-
Extract the mixture with ethyl acetate.[8]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[8]
Catalyst Selection Workflow
The following diagram provides a logical workflow for selecting a suitable catalyst for a novel pyrimidine synthesis.
Caption: A logical workflow for catalyst selection in pyrimidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.
General FAQs
Q1: Which analytical technique is best suited for monitoring my reaction?
The choice of analytical technique depends on several factors including the nature of your reactants and products (e.g., volatility, polarity, presence of chromophores), the reaction speed, and the information required (qualitative vs. quantitative).[1][2][3]
| Technique | Best Suited For | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of non-volatile compounds. | Fast, inexpensive, requires minimal sample.[4] | Not quantitative, limited resolution. |
| Gas Chromatography (GC/GC-MS) | Volatile and thermally stable compounds.[5] | High resolution, quantitative, can be coupled with Mass Spectrometry (MS) for identification. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Wide range of non-volatile and thermally labile compounds. | High resolution, quantitative, versatile. | Can be more time-consuming and expensive than GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ, non-invasive monitoring providing detailed structural information.[6][7] | Provides structural information, non-destructive.[6] | Lower sensitivity, potential for spectral overlap, can be expensive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ monitoring of functional group changes.[2] | Real-time data, non-invasive.[2] | Complex spectra, solvent interference. |
| UV-Vis Spectroscopy | Reactions involving chromophoric compounds.[2] | Simple, quantitative. | Limited to compounds that absorb UV-Vis light.[2] |
Q2: How do I know when my reaction is complete?
A reaction is generally considered complete when the limiting starting material is no longer detectable by the chosen analytical method, and the concentration of the product has plateaued.[8] This is observed by the disappearance of the starting material spot/peak and the maximization of the product spot/peak.[9]
Thin-Layer Chromatography (TLC)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded.[4][10][11] | Dilute the sample solution and re-spot.[10] |
| Sample is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[10] | |
| Spots Not Visible | Compound is not UV-active. | Use a different visualization technique, such as iodine vapor or a chemical stain.[10][12] |
| Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[10][11] | |
| Solvent level in the chamber is above the spotting line. | Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[10] | |
| Spots Too Close to Baseline or Solvent Front | Eluent polarity is incorrect. | If spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If spots are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[10] |
| Reactant and Product Have Similar Rf Values | Solvent system provides poor separation. | Try a different solvent system with varying polarity. The use of a "cospot" (spotting the reaction mixture on top of the starting material) can help to distinguish between the two if the spots are very close.[13][14] |
| Uneven Solvent Front | Improper placement of the TLC plate in the chamber. | Ensure the plate is not touching the sides of the chamber or the filter paper.[11] |
| Uneven stationary phase thickness. | Use commercially prepared plates for a more uniform layer.[11] |
FAQs
Q: How do I select an appropriate solvent system for TLC?
A good starting point is to choose a solvent system that places your starting material at an Rf of approximately 0.3-0.4.[13] For neutral organic molecules, a mixture of hexanes and ethyl acetate is common.[12] The polarity can be adjusted by changing the ratio of the two solvents.[10]
Q: What is a "cospot" and why is it useful?
A cospot is created by spotting the reaction mixture directly on top of the starting material spot on the TLC plate.[13] This is particularly useful when the reactant and product have very similar Rf values, as it helps to confirm if the starting material is still present.[13][14]
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Add a small amount (about 0.5 cm deep) of the chosen eluent to the TLC chamber and place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Cover the chamber.[13]
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (Rxn).[12][13]
-
Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material on the SM and Co lanes. Then, spot the reaction mixture on the Co and Rxn lanes.[13]
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[10] Allow the solvent to run up the plate until it is about 1 cm from the top.[13]
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[13] If necessary, use a staining agent for further visualization.[13]
-
Analyze the Results: Compare the spots in the three lanes to determine the presence of starting material and the formation of the product.
Gas Chromatography (GC)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Changes in Retention Time | Fluctuations in oven temperature or carrier gas flow rate.[15][16] | Verify oven temperature stability and check for leaks in the gas lines.[16] |
| Peak Tailing or Fronting | Column contamination or degradation. | Condition the column at high temperature or trim the first few inches of the column.[17] |
| Inappropriate injection technique. | Ensure a rapid and smooth injection.[18] | |
| Split Peaks | Improper column installation. | Ensure the column is installed correctly in the injector and detector. |
| Sample solvent effect. | Use a solvent that is less volatile than the analytes. | |
| Ghost Peaks | Contamination in the injector, syringe, or carrier gas.[15] | Clean the injector, use a clean syringe, and ensure high-purity carrier gas.[19] |
| Carryover from a previous injection. | Run a blank solvent injection to clean the system.[16] | |
| No Peaks | Syringe is not taking up the sample. | Check the syringe for blockage. |
| Detector is not turned on or is not responding. | Verify detector settings and ensure it is functioning correctly.[17] |
FAQs
Q: How can I prepare my sample for GC analysis of a reaction mixture?
At predetermined time intervals, a small aliquot of the reaction mixture is withdrawn.[5] The reaction is then quenched immediately to stop the reaction.[5] If the reaction solvent is not suitable for GC, a liquid-liquid extraction is performed to transfer the analytes into a volatile organic solvent.[5]
Q: What is the purpose of derivatization in GC analysis?
Derivatization is used for polar intermediates containing functional groups like -OH, -NH, or -COOH.[5] This process converts them into more volatile and thermally stable derivatives suitable for GC analysis.[5]
Experimental Protocol: Monitoring a Reaction by GC-MS
-
Sample Preparation: At specific time points, take a small, precise aliquot (e.g., 100 µL) from the reaction vessel.[5]
-
Quenching: Immediately transfer the aliquot to a vial containing a quenching agent to halt the reaction.[5]
-
Extraction (if necessary): If the reaction solvent is non-volatile (e.g., DMSO, water), perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[5]
-
Derivatization (if necessary): If the analytes are polar, evaporate the solvent and add a derivatizing agent (e.g., BSTFA). Heat the vial to ensure the reaction goes to completion.[5]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram by comparing retention times and mass spectra to identify and quantify reactants, intermediates, and products. The concentration can be determined from the peak area using a calibration curve.[5]
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Shifting Retention Times | Change in mobile phase composition or flow rate.[20] | Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[20] |
| Poor column temperature control. | Use a column oven to maintain a constant temperature.[20] | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent or replace the column.[21] |
| Injection of too large a sample volume. | Reduce the injection volume.[20] | |
| Split Peaks | Clogged frit or void in the column. | Backflush the column or replace it. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Baseline Noise or Drift | Air bubbles in the system.[20] | Degas the mobile phase and purge the pump.[20] |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and clean the detector cell.[20] | |
| High Backpressure | Clogged inline filter or column frit. | Replace the filter or backflush the column.[21] |
| Particulate matter from the sample. | Filter the sample before injection. |
FAQs
Q: How can I ensure my HPLC method is suitable for reaction monitoring?
A suitable HPLC method for reaction monitoring should provide a good response in a short time, ideally less than 5 minutes.[22] The reaction mixture should also be compatible with the mobile phase. For reversed-phase methods, the reaction should be compatible with an aqueous medium.[22]
Q: What should I do if my sample is not soluble in the mobile phase?
If possible, try to find a mobile phase in which your sample is soluble. If not, you may need to dissolve your sample in a stronger, compatible solvent, but inject the smallest possible volume to minimize peak distortion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Distorted Spectral Lineshapes | Sample inhomogeneity caused by the reaction.[6][7] | If the process is slow enough, re-shim the spectrometer. For fast reactions, specialized data processing techniques may be needed.[6] |
| Use of non-deuterated solvents. | If deuterated solvents cannot be used, the deuterium lock will not function, leading to field drift. This may require advanced data processing methods to analyze.[6][7] | |
| Reduced Resolution | Magnetic field instability. | Ensure the spectrometer is properly shimmed and locked (if using a deuterated solvent). |
| Varying Peak Positions | Magnetic field drift due to lack of a deuterium lock.[6][7] | Use a reference peak for calibration or specialized software for analysis. |
FAQs
Q: Can I monitor a reaction in real-time using NMR?
Yes, in-situ NMR reaction monitoring is possible by collecting a series of spectra over time as the reaction proceeds within the NMR tube.[23] This requires that the peaks of interest have sufficient signal-to-noise after a few scans and that the reaction is not too fast to capture the initial time points.[23]
Q: What are the main challenges of NMR reaction monitoring?
Common challenges include maintaining a homogeneous magnetic field as the reaction progresses, which can affect spectral quality.[6][7] Additionally, if non-deuterated solvents are necessary for the reaction, the magnetic field cannot be stabilized using a deuterium lock, leading to distorted spectra.[6][7]
Experimental Protocol: In-situ NMR Reaction Monitoring
-
Sample Preparation: Prepare the reaction mixture directly in a standard 5 mm NMR tube.[6] For fast reactions, one of the reactants can be added via a syringe just before starting the acquisition.
-
Spectrometer Setup: Insert the sample into the spectrometer. If possible, lock and shim the spectrometer on the sample. For reactions at elevated temperatures, pre-heat the probe using a dummy sample.[23]
-
Acquisition: Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.[6] The number of scans should be minimized to get a reasonable signal-to-noise ratio for the peaks of interest.[23]
-
Data Processing and Analysis: Process the array of spectra. The progress of the reaction can be followed by integrating the peaks corresponding to the reactants and products over time.[6]
References
- 1. quora.com [quora.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 4. microbiozindia.com [microbiozindia.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. How To [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
A Comparative Analysis of Pyrimidine Synthesis Methods for Researchers and Drug Development Professionals
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The efficient synthesis of these heterocyclic compounds is, therefore, a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of the primary methods for pyrimidine synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Overview of Pyrimidine Synthesis Strategies
The synthesis of pyrimidines can be broadly categorized into two main approaches: biological pathways and chemical synthesis.
-
Biological Pathways: In living organisms, pyrimidines are synthesized through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway builds the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. These pathways are crucial for DNA and RNA synthesis and are often targets for therapeutic intervention.
-
Chemical Synthesis: A multitude of chemical methods have been developed for the synthesis of pyrimidines. Among the most prominent are named reactions like the Biginelli and Pinner syntheses, which are workhorses in synthetic organic chemistry. Modern advancements have also introduced techniques such as microwave-assisted synthesis and multicomponent reactions, which offer improved efficiency and yields.
Comparative Performance of Pyrimidine Synthesis Methods
The choice of a synthetic method depends on various factors, including desired substitution patterns, scalability, reaction conditions, and overall efficiency. The following tables provide a quantitative comparison of key pyrimidine synthesis methods.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield (%) | Reference(s) |
| Biginelli Reaction | ||||||
| Conventional Heating | Aldehyde, β-ketoester, Urea/Thiourea | HCl | Ethanol | 3 - 12 hours | 40 - 70 | [1] |
| Microwave-Assisted | Aldehyde, β-ketoester, Urea/Thiourea | Ytterbium triflate | Acetic acid/Ethanol | 10 minutes | ~92 | [2] |
| Grindstone Chemistry | Aldehyde, Ethyl acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Few minutes | >90 | [1] |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or Base | Varies | Varies | Moderate to High | [3] |
| Conventional Heating | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 90.2 | [3] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93 | [4] |
Table 1: Comparison of Chemical Synthesis Methods for Pyrimidines.
| Biological Pathway | Key Enzymes | Precursors | Significance |
| De Novo Pathway | Carbamoyl phosphate synthetase II (CPSII), Aspartate transcarbamoylase (ATCase), Dihydroorotate dehydrogenase (DHODH) | Glutamine, CO₂, Aspartate, PRPP | Essential for cell proliferation; a major target for anticancer and immunosuppressive drugs. |
| Salvage Pathway | Uridine Phosphorylase, Thymidine Kinase | Pre-formed pyrimidine bases and nucleosides | Energy-efficient recycling of nucleotides; crucial in non-proliferating cells and for some antiviral drugs. |
Table 2: Overview of Biological Pyrimidine Synthesis Pathways.
Experimental Protocols
Detailed methodologies for key pyrimidine synthesis techniques are provided below to facilitate their application in a laboratory setting.
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[2]
Materials:
-
Aryl aldehyde (10 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (600 mg)
-
Ytterbium triflate (Yb(OTf)₃) (624 mg)
-
95% Ethanol (1.0 mL)
-
Glacial acetic acid (3.0 mL)
-
Microwave reactor tube with a stir bar
Procedure:
-
To a microwave reactor tube equipped with a stir bar, add urea and Ytterbium triflate.
-
Add 95% ethanol, the aryl aldehyde, and glacial acetic acid.
-
Finally, add the β-dicarbonyl compound and securely cap the tube.
-
Place the reaction tube in the microwave reactor and irradiate for 10 minutes at 120 °C.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for approximately 20 minutes to precipitate the product.
-
Filter the solid product using a Hirsch funnel and wash with ice-cold 95% ethanol.
-
Recrystallize the crude product from a minimal amount of warm ethanol to obtain the purified dihydropyrimidinone.
Protocol 2: Pinner Synthesis of 4-Hydroxy-6-methyl-2-phenylpyrimidine
This protocol provides a general procedure for the Pinner synthesis of a substituted pyrimidine.
Materials:
-
Benzamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide solution
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve benzamidine hydrochloride in ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Slowly add the sodium ethoxide solution to the benzamidine hydrochloride solution with stirring.
-
To this mixture, add ethyl acetoacetate dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry to yield 4-hydroxy-6-methyl-2-phenylpyrimidine.
Protocol 3: Enzymatic Assay for Dihydroorotate Dehydrogenase (DHODH)
This spectrophotometric assay measures the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.
Materials:
-
Recombinant human DHODH
-
Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Tris-HCl buffer (50 mM, pH 8.0)
-
KCl (150 mM)
-
Triton X-100 (0.05%)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, and 0.05% Triton X-100.
-
Pre-incubate the recombinant human DHODH with any potential inhibitors in the reaction buffer at 25°C for 30 minutes in a 96-well plate.
-
Initiate the reaction by adding a solution of dihydroorotic acid (final concentration 500 µM) and DCIP (final concentration 200 µM) to each well.
-
Immediately measure the decrease in absorbance at 650 nm with a microplate reader at 25°C for 10 minutes. The rate of decrease in absorbance corresponds to the DHODH activity.
Protocol 4: Enzymatic Assay for Uridine Phosphorylase
This assay measures the activity of uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway, by monitoring the conversion of uridine to uracil.
Materials:
-
Recombinant human uridine phosphorylase (UPP)
-
Uridine
-
Inorganic phosphate
-
Tris buffer (50 mM, pH 8.0)
-
KCl (300 mM)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare an assay buffer of 50 mM Tris pH 8.0 containing 300 mM KCl.
-
The final protein concentration in the assay should be approximately 40 μg/ml.
-
Just prior to measurement, add uridine to a final concentration of 0.3 mM and inorganic phosphate to a final concentration of 1 mM.
-
Monitor the change in absorbance at 280 nm at 25 °C. The increase in absorbance is due to the formation of uracil from uridine.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to pyrimidine synthesis.
Caption: The de novo pyrimidine synthesis pathway, highlighting the cellular localization of key steps.
Caption: The pyrimidine salvage pathway, illustrating the recycling of bases into nucleotides.
References
- 1. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Aminopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with its isomers—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—serving as crucial building blocks for a diverse array of biologically active compounds. The position of the amino group on the pyrimidine ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, leading to distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of these isomers, focusing on their derivatives and supported by experimental data.
Diverse Biological Landscape of Aminopyrimidine Derivatives
Derivatives of aminopyrimidine isomers have been extensively explored and have shown a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While direct comparative studies on the parent isomers are limited, the activities of their derivatives provide insights into the potential of each isomeric scaffold.
2-Aminopyrimidine Derivatives
The 2-aminopyrimidine (2-AP) core is a common feature in many therapeutic agents and clinical candidates. Its derivatives have demonstrated a broad range of activities:
-
Anticancer Activity: 2-AP derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and have shown cytotoxicity against several cancer cell lines.[1]
-
Antimicrobial and Biofilm Inhibition: The 2-AP scaffold is a promising starting point for the development of new antimicrobial agents.[2] While some derivatives show potent activity, it is noteworthy that the unsubstituted 2-aminopyrimidine itself showed no significant biofilm inhibition at a concentration of 200 µM in a study investigating biofilm modulation.[3]
-
Enzyme Inhibition: Derivatives of 2-AP have been identified as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug metabolism.[4]
-
Antiplasmodial and Antitrypanosomal Activity: The 2-AP moiety has been incorporated into molecules with significant activity against the parasites responsible for malaria and sleeping sickness.[5][6]
4-Aminopyrimidine Derivatives
The 4-aminopyrimidine (4-AP) scaffold is also a key component in a variety of biologically active molecules:
-
Anticancer Activity: Derivatives of 4-AP have been developed as potent inhibitors of kinases involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: 4-AP derivatives have been designed as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in the treatment of Alzheimer's disease.[7]
-
Potassium Channel Blockade: While not a pyrimidine, the structurally related 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis, highlighting the potential of the aminopyridine/pyrimidine scaffold in neurological conditions.[8]
5-Aminopyrimidine Derivatives
Information on the biological activity of 5-aminopyrimidine (5-AP) and its derivatives is less abundant in the literature compared to the 2-AP and 4-AP isomers. However, they are recognized as important synthetic intermediates for more complex heterocyclic systems with therapeutic potential. For instance, 5-aminouracil, a related compound, has been studied for its synthesis, reactivity, and potential chemotherapeutic properties.[9]
Quantitative Comparison of Biological Activity
Direct comparison of the parent aminopyrimidine isomers is challenging due to the lack of head-to-head studies. The following tables summarize the available quantitative data for various derivatives, highlighting their inhibitory concentrations (IC50) against different biological targets. It is crucial to note that these values are for substituted aminopyrimidines and not the parent isomers themselves, and experimental conditions may vary between studies.
Table 1: Anticancer Activity of Aminopyrimidine Derivatives (IC50 in µM)
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminopyrimidine Hybrid | 6c | MCF-7 (Breast) | 37.7 ± 3.6 | [1] |
| 2-Aminopyrimidine Hybrid | 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [1] |
| Aminopyrimidine-2,4-dione | 4 | MDA-MB-231 (Breast) | <10 | [10] |
| Aminopyrimidine-2,4-dione | 7 | MDA-MB-231 (Breast) | 0.4 | [10] |
| Monoterpene-Aminopyrimidine | 1 | A2780 (Ovarian) | 0.77 | [11] |
| Monoterpene-Aminopyrimidine | 2 | A2780 (Ovarian) | 2.86 | [11] |
Table 2: Enzyme Inhibitory Activity of Aminopyrimidine Derivatives (IC50 in µM)
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-Aminopyrimidine Derivative | 24 | β-Glucuronidase | 2.8 ± 0.10 | [4] |
| 2-Aminopyrimidine Hybrid | 6c | EGFR-TK | 0.9 ± 0.03 | [1] |
| 2-Aminopyrimidine Hybrid | 10b | EGFR-TK | 0.7 ± 0.02 | [1] |
| 4-Aminopyrimidine Derivative | 13g | BACE1 | 1.4 | [7] |
| 4-Aminopyridine Derivative | 10a | h-TNAP | 0.25 ± 0.05 | [12] |
Table 3: Anti-plasmodial Activity of 2-Aminopyrimidine Derivatives (IC50 in nM)
| Derivative Class | Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 2-Aminopyrimidine based 4-aminoquinoline | Not specified | CQ(R) (K1) | 3.6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are representative protocols for assays commonly used to evaluate the biological activity of aminopyrimidine derivatives.
In Vitro β-Glucuronidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.
-
Preparation of Reagents:
-
Assay buffer: 0.1 M acetate buffer.
-
Test compounds: Dissolved in 100% DMSO.
-
Enzyme solution: β-glucuronidase dissolved in assay buffer (1 U/well).
-
Substrate: p-nitrophenyl-β-D-glucuronide (0.4 mM).
-
Standard inhibitor: D-saccharic acid 1,4-lactone.
-
-
Assay Procedure:
-
In a 96-well plate, add 185 µL of acetate buffer, 5 µL of the test compound solution, and 10 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[4]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[10]
-
Visualizing Molecular Interactions and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The aminopyrimidine isomers serve as versatile scaffolds in drug discovery, with their derivatives exhibiting a wide range of biological activities. Derivatives of 2-aminopyrimidine and 4-aminopyrimidine are particularly prominent in the literature, with demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties. In contrast, 5-aminopyrimidine remains a less explored isomer, representing a potential area for future research. While direct comparative data for the parent isomers is scarce, the extensive research on their derivatives underscores the importance of the amino group's position in determining the pharmacological profile. Further head-to-head comparative studies of the parent isomers are warranted to provide a clearer understanding of their intrinsic biological activities and to guide the rational design of new and more effective therapeutic agents.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Pyrimidines: A Comparative Guide to Protocol Reproducibility
For researchers, scientists, and drug development professionals, the successful and efficient synthesis of pyrimidine scaffolds is a critical step in the discovery of new therapeutic agents. Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. However, the reproducibility of published synthesis protocols can be a significant challenge, leading to wasted time and resources. This guide provides a comparative analysis of common pyrimidine synthesis methods, with a focus on factors that influence their reproducibility. While direct, independent reproducibility studies are not always abundant, this guide offers a detailed comparison of published protocols, highlighting variations in methodology, reported yields, and reaction conditions to help researchers select the most robust and suitable synthesis strategy.
Performance Comparison of Pyrimidine Synthesis Protocols
The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly. The choice of catalyst, solvent, and energy source plays a pivotal role in determining reaction yields, times, and overall reproducibility. The following table summarizes quantitative data from various published protocols, primarily focusing on the widely used Biginelli reaction and its modern variations, alongside the Pinner synthesis and other contemporary methods.
| Protocol | Key Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Reported Yield (%) |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hrs | Often low and variable[1] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding, few minutes | >90[1] |
| Modified Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified[1] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84[2] |
| Pinner Synthesis (Conventional) | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate[2] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent[2] |
| Solvent-Free Synthesis | Aromatic Aldehydes, Malononitrile, Amines | Basic ionic liquid | Solvent-free | 100 °C, short time | High[3] |
| Iridium-Catalyzed Multicomponent | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | 150 °C | Up to 93[4] |
Key Experimental Protocols
Below are detailed methodologies for key pyrimidine synthesis protocols. These protocols have been selected to represent both classical and modern approaches, providing a basis for comparison and adaptation in the laboratory.
Classical Biginelli Reaction (Conventional Heating)
This protocol represents the traditional approach to the Biginelli reaction, a one-pot cyclocondensation.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
Solvent:
-
Methanol (30 cm³)[1]
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.[1]
-
Methanol is added as the solvent.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.[5]
-
The solid product is collected by filtration, dried, and recrystallized from hot alcohol to obtain the pure product.[5]
Modified Biginelli Reaction (Grindstone Chemistry)
This solvent-free method offers a more environmentally friendly and often higher-yielding alternative to the classical protocol.[6]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl[1]
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground together in a mortar with a pestle at room temperature for a few minutes.[1]
-
The progress of the reaction is monitored by TLC.[1]
-
After completion, the solid mass is left to stand for about 20 minutes, then washed with cold water.[5]
-
The crude product is collected by filtration and recrystallized from hot ethanol.[1][5]
Pinner Synthesis
The Pinner synthesis is a versatile method for the preparation of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5][7]
Reactants:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Amidine (e.g., urea)
-
Acid catalyst (e.g., Hydrogen Chloride)[4]
Procedure: The condensation of the 1,3-dicarbonyl compound with the amidine is typically carried out in the presence of an acid catalyst. The reaction mechanism involves the formation of an intermediate which then undergoes cyclization and dehydration to form the pyrimidine ring.[2][8]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[9][10]
Reactants:
-
Aldehyde
-
Ethyl Acetoacetate
-
Urea/Thiourea
-
Sulfamic Acid (catalyst)[4]
Procedure:
-
A mixture of the reactants and catalyst is subjected to microwave irradiation (e.g., 300W).[4]
-
The reaction is typically complete within 2-5 minutes.[4]
-
Workup and purification steps are similar to conventional methods.
Visualizing Reproducibility and Influencing Factors
To better understand the challenges and variables in reproducing pyrimidine synthesis protocols, the following diagrams illustrate a workflow for assessing reproducibility and the key factors that can influence the outcome of these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
A Comparative Benchmarking of Synthetic Routes to Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent synthetic routes to the antiviral drug Oseltamivir (Tamiflu®). By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to inform strategic decisions in pharmaceutical process development and optimization. The two routes selected for this analysis are the well-established industrial synthesis starting from naturally sourced (-)-shikimic acid and a more recent, azide-free approach commencing with diethyl D-tartrate.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear and concise comparison of their efficiency and resource requirements.
| Parameter | Synthesis from (-)-Shikimic Acid (Roche) | Synthesis from Diethyl D-Tartrate (Azide-Free) |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |
| Number of Steps | ~8-11 | ~11 |
| Overall Yield | 17-27%[1][2] | High individual step yields reported, overall yield not explicitly stated[3] |
| Final Product Purity | High purity (e.g., 99.7%)[1][3] | High purity implied by detailed characterization[3] |
| Use of Azide | Yes[3] | No[3] |
| Key Reactions | Epoxidation, Azide substitution (SN2)[4][5] | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[3] |
| Starting Material Source | Chinese star anise, recombinant E. coli[1][4] | Commercially available chiral pool chemical |
| Safety Considerations | Use of potentially explosive azide reagents[1] | Avoids hazardous azide intermediates |
Experimental Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic route.
Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.
Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.
Mechanism of Action: Oseltamivir as a Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[6][7][8] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[6][9] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[6][10] By blocking this enzyme, oseltamivir carboxylate prevents the release of new virions, thereby halting the spread of the infection within the respiratory tract.[7][8]
Caption: Inhibition of influenza virus release by Oseltamivir.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Synthesis from (-)-Shikimic Acid: Key Steps
The industrial synthesis of Oseltamivir from (-)-shikimic acid involves several key transformations to construct the highly functionalized cyclohexene ring with the correct stereochemistry.
-
Esterification and Ketalization:
-
(-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and thionyl chloride.[4]
-
The 3- and 4-hydroxyl groups of the resulting ethyl shikimate are then protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.[4] This directs the subsequent reactions to the C5 hydroxyl group.
-
-
Mesylation and Epoxidation:
-
The remaining C5 hydroxyl group is activated by conversion to a mesylate, a good leaving group, using methanesulfonyl chloride and a base like triethylamine.[4]
-
Treatment of the mesylate with a base, such as potassium bicarbonate, induces an intramolecular SN2 reaction to form a key epoxide intermediate.[1]
-
-
Azide-mediated Epoxide Opening and Final Steps:
-
The epoxide is opened regioselectively by nucleophilic attack with an azide source (e.g., sodium azide) to introduce the nitrogen functionality at C5.[5]
-
The azide is then reduced to a primary amine, typically via catalytic hydrogenation or a Staudinger reaction.[5]
-
Finally, selective N-acetylation of the C4-amino group, followed by acidic workup, yields Oseltamivir.
-
Azide-Free Synthesis from Diethyl D-Tartrate: Key Steps
This route constructs the Oseltamivir core through a series of asymmetric reactions, avoiding the use of potentially hazardous azides.
-
Formation of Key Aziridine Intermediate:
-
Diethyl D-tartrate serves as the chiral starting material and is converted through a multi-step sequence into a key chiral aziridine intermediate.
-
-
Asymmetric Aza-Henry Reaction:
-
A crucial C-C bond is formed via an asymmetric aza-Henry (nitro-Mannich) reaction. This step introduces the nitro group and sets one of the stereocenters of the cyclohexene ring.
-
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction:
-
A domino reaction sequence involving a nitro-Michael addition followed by an intramolecular Horner-Wadsworth-Emmons olefination is employed to construct the cyclohexene ring system.[3]
-
-
Reduction and Acetylation:
-
The nitro group is reduced to a primary amine.
-
Selective acetylation of the newly formed amino group, followed by further functional group manipulations, affords the final Oseltamivir product.
-
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. droracle.ai [droracle.ai]
- 8. Unlocking the Science: How Oseltamivir Works to Combat Influenza - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 9. Oseltamivir - Wikipedia [en.wikipedia.org]
- 10. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of (2-Aminopyrimidin-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of (2-aminopyrimidin-5-yl)methanol (APM) derivatives, a scaffold commonly utilized in the development of kinase inhibitors.[1] Understanding the selectivity profile of investigational compounds is critical for identifying potential off-target effects and uncovering novel therapeutic opportunities.[2] As specific cross-reactivity data for novel APM derivatives is often proprietary, this document serves as a template, outlining essential experimental methodologies, data presentation formats, and key signaling pathways for characterization.
Comparative Cross-Reactivity Data
A crucial step in characterizing a kinase inhibitor is to determine its selectivity by screening it against a broad panel of kinases.[3] The results are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce a kinase's activity by 50%. Lower values indicate greater potency.
The following table presents hypothetical inhibitory activity for three distinct APM derivatives compared against Staurosporine, a known broad-spectrum kinase inhibitor. This data illustrates how selectivity profiles can differ based on chemical modifications to the core scaffold.
| Kinase Target | APM-D1 (IC50 nM) | APM-D2 (Selective) (IC50 nM) | APM-D3 (Polypharmacology) (IC50 nM) | Staurosporine (IC50 nM) |
| CDK2/CycA | 25 | 15 | 850 | 7 |
| CDK9/CycT | 40 | 35 | 1,200 | 20 |
| SRC | 150 | >10,000 | 75 | 15 |
| LCK | 210 | >10,000 | 90 | 12 |
| VEGFR2 | 800 | 5,500 | 45 | 30 |
| PDGFRβ | 1,100 | 8,000 | 60 | 25 |
| p38α (MAPK14) | >10,000 | >10,000 | 2,500 | 50 |
| AURKB | 5 | 8 | 5,000 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Modulated Signaling Pathways
APM derivatives, as kinase inhibitors, often target key nodes within cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4] The PI3K/Akt/mTOR pathway is a central regulator of anabolic metabolism and is frequently targeted in drug discovery.[5]
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and reproducible experimental methods. Both biochemical assays, which measure direct enzymatic activity, and biophysical assays, which measure binding, are commonly employed.[4][6]
This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[7]
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
APM derivative stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP and cold ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the APM derivative in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted APM derivative to the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and cold ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unincorporated [γ-³³P]ATP is washed away.
-
After washing and drying the plate, add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
DSF is a biophysical, high-throughput method that measures the thermal stability of a protein.[6] The binding of a ligand, such as an APM derivative, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This allows for selectivity profiling without needing to know the substrate or enzymatic activity of the kinase.[8]
Materials:
-
Purified recombinant kinases.
-
APM derivative stock solution (e.g., 10 mM in DMSO).
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange).
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability.
-
Optically clear 96- or 384-well PCR plates.
Procedure:
-
In each well of a PCR plate, add the purified kinase to the DSF buffer.
-
Add the APM derivative to a final concentration (e.g., 10 µM). Include DMSO-only wells as a control.
-
Add the fluorescent dye to each well. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Seal the plate and place it in the qPCR instrument.
-
Set the instrument to ramp the temperature, for example, from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
As the protein unfolds, the dye will bind, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).
-
The shift in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + APM derivative). A significant positive ΔTm indicates a stabilizing interaction.
General Experimental and Data Analysis Workflow
The process of profiling a new chemical series involves a logical progression from initial screening to in-depth analysis and cellular validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Assessment of (2-Aminopyrimidin-5-yl)methanol by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (2-Aminopyrimidin-5-yl)methanol is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive comparison of HPLC with alternative analytical methods for the purity assessment of this compound, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the preferred method for analyzing polar and non-polar compounds, making it well-suited for pyrimidine derivatives.[2][3] This technique separates the primary compound from its impurities, allowing for precise quantification.
Detailed Experimental Protocol for HPLC Analysis
The following protocol is a representative method for the purity analysis of this compound:
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.[3]
4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the following criteria are met:
-
The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should not be less than 2000.
5. Analysis: Inject the sample solution and record the chromatogram. The percentage purity is calculated using the area normalization method.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Determination of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable for specific types of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for volatile and thermally stable impurities. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of the sample.[3] |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low solvent and sample consumption.[4][5] | Lower sensitivity for some compounds compared to HPLC, potential for matrix effects. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Reduces the use of organic solvents, offering a "greener" alternative.[4] | Instrumentation is less common than HPLC, may not be suitable for all compound types. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main component and any impurities. | Excellent for structure elucidation of unknown impurities.[6] | Lower sensitivity for quantifying minor impurities compared to HPLC.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for molecular weight determination. | Can be coupled with HPLC (LC-MS) to identify unknown impurities.[6][7] | Higher cost and complexity of instrumentation.[3] |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for qualitative analysis and monitoring reaction progress.[8] | Rapid, cost-effective, and can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis. |
Quantitative Data Summary
To illustrate the application of the HPLC method, two hypothetical batches of this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
| Batch ID | Appearance | Retention Time (min) | Peak Area | Purity (%) |
| Batch X | White Crystalline Powder | 12.5 | 4,500,000 | 99.8 |
| Batch Y | Off-White Powder | 12.5 | 4,200,000 | 98.5 |
The data indicates that Batch X has a higher purity than Batch Y. The off-white appearance of Batch Y may suggest the presence of colored impurities.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Chalcones
In the landscape of modern chemical synthesis, the pursuit of efficiency, sustainability, and rapidity is paramount. This guide provides a comparative analysis of conventional and microwave-assisted approaches for the synthesis of chalcones, compounds of significant interest in medicinal chemistry and drug development. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Introduction to Synthetic Methodologies
Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1] While the conventional method, relying on traditional heating techniques, has been a long-standing practice, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[2][3] Microwave synthesis utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[4] This fundamental difference in heating mechanism often translates to significant advantages in reaction outcomes.
Quantitative Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of a representative chalcone derivative, showcasing the distinct advantages of microwave irradiation over conventional heating.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 10 - 40 hours | 1 - 5 minutes | [5] |
| Yield (%) | 71 - 87% | 78 - 92% | [5] |
| Purity | Good | Higher, with fewer byproducts | [2] |
| Energy Consumption | High | Low | [6] |
| Solvent Usage | Often requires significant amounts | Can be performed with less solvent or solvent-free | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of a ferrocenyl chalcone are provided below as a representative example.
Conventional Synthesis Protocol:
-
In a round-bottom flask, dissolve equimolar amounts of acetylferrocene (0.438 mmol) and a substituted benzaldehyde in ethanol.
-
Add a 5% ethanolic potassium hydroxide (KOH) solution (5 mL).
-
Stir the reaction mixture at room temperature for 10-40 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 2M hydrochloric acid (HCl) to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water. If no precipitate forms, extract the product with ethyl acetate.
-
Purify the crude product by recrystallization from ethanol.[5]
Microwave-Assisted Synthesis Protocol:
-
In a 10 mL microwave vial, combine equimolar amounts of acetylferrocene (0.438 mmol) and a substituted benzaldehyde with 5 mL of 5% ethanolic KOH.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C with stirring (600 rpm) for 1-5 minutes.
-
Monitor the reaction progress using TLC.
-
After cooling, work up the reaction mixture as described in the conventional protocol.[5]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for both conventional and microwave-assisted chalcone synthesis.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of chalcones proceeds via the Claisen-Schmidt condensation, a type of mixed aldol condensation. The reaction mechanism involves the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.[9][10]
References
- 1. scispace.com [scispace.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. "Conventional and Microwave Irradiation Methods, Synthesis and Antibact" by R. ADAM, W. Al-Masoudi et al. [journal.nuc.edu.iq]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. uniquepubinternational.com [uniquepubinternational.com]
- 8. praxilabs.com [praxilabs.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-Aminopyrimidin-5-yl)methanol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Aminopyrimidin-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar aminopyrimidine derivatives, this compound should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1][2] |
In case of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
Chemical Incompatibility
To prevent dangerous reactions, do not mix this compound waste with the following incompatible agents.[4] This information is critical for safe storage and disposal.
| Category | Incompatible Agents | Potential Hazards |
| Acids | Strong acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Vigorous reaction, potential for release of toxic fumes. |
| Oxidizing Agents | Strong oxidizing agents (e.g., Peroxides, Nitrates) | Fire and explosion risk. |
| Acid Anhydrides | Acetic Anhydride, etc. | Exothermic reaction. |
| Acid Chlorides | Acetyl Chloride, etc. | Exothermic reaction, generation of corrosive gases. |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through an approved hazardous waste disposal program.[2][4] Sewer disposal is not permitted.[5][6]
Experimental Protocol: Waste Disposal Procedure
-
Waste Identification and Collection:
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, absorbent pads), as hazardous chemical waste.[1][7][8]
-
Collect solid waste in a designated, sealable, and chemically compatible container.[4][9] If possible, use the original container, ensuring the label is intact.[10]
-
For solutions, use a dedicated and compatible container. Do not overfill liquid waste containers; leave at least 10% headspace for expansion.
-
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[5][9]
-
The label must include the full chemical name: "Waste this compound" and list all constituents and their approximate percentages for mixtures.[4][5][9] Do not use abbreviations or chemical formulas.[5]
-
Include the date of waste generation and the principal investigator's name and contact information.[5]
-
-
Storage:
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. chem.metu.edu.tr [chem.metu.edu.tr]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (2-Aminopyrimidin-5-yl)methanol
Essential Safety and Handling Guide for (2-Aminopyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
This compound , also known as (4-aminopyrimidin-5-yl)methanol, is a chemical compound that requires careful handling due to its potential health hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification and Classification
A summary of the hazard statements for this compound is provided below.
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2][3] | To prevent skin contact and subsequent irritation.[2] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles.[2] A face shield may be necessary for splash hazards.[4] | To protect eyes from dust particles and splashes, which can cause serious irritation.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[2][4] | To prevent accidental skin exposure.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[2] A respirator may be necessary for large spills. | To avoid inhalation of dust or aerosols, which can lead to respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps for safe handling.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Detailed Experimental Protocol
Preparation:
-
Fume Hood Verification: Before beginning any work, ensure that the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Gather all required PPE as detailed in the table above. Inspect gloves for any signs of damage or degradation before use.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure that a spill kit appropriate for chemical powders is readily accessible.
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the certified chemical fume hood to minimize the risk of inhalation.[2] Use the smallest practical quantity for the experiment.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust.[1]
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Removal: Remove contaminated PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed hazardous waste container.[2][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
All waste containing this compound is classified as hazardous.[5]
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
